F 13714
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H25ClF2N4O |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)-2-pyridinyl]methylamino]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25ClF2N4O/c1-14-3-5-16(27-19(14)25-2)12-26-13-21(24)7-9-28(10-8-21)20(29)15-4-6-18(23)17(22)11-15/h3-6,11,26H,7-10,12-13H2,1-2H3,(H,25,27) |
Clé InChI |
QILKJZOYDVAGPZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
F-13714: A Deep Dive into its Mechanism of Action as a Biased 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
F-13714 is a selective and high-efficacy 'biased' agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a distinct preference for presynaptic autoreceptors located in the raphe nuclei over postsynaptic heteroreceptors in cortical brain regions. This unique pharmacological profile has significant implications for its therapeutic potential, particularly in the realms of depression and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of F-13714, summarizing key quantitative data, detailing experimental protocols, and visualizing its operational framework.
Core Mechanism: Biased Agonism at the 5-HT1A Receptor
F-13714's primary mechanism of action is its potent and selective agonism at 5-HT1A receptors. Unlike traditional 5-HT1A agonists, F-13714 exhibits biased agonism, meaning it preferentially activates a subset of downstream signaling pathways upon receptor binding. Specifically, it shows a more pronounced activation of 5-HT1A autoreceptors situated on the soma and dendrites of serotonin neurons in the raphe nuclei.[1][2][3] This preferential action on autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a subsequent decrease in serotonin release in projection areas.[4] This contrasts with its more moderate activity at postsynaptic 5-HT1A heteroreceptors in regions like the prefrontal cortex.[3][5]
This biased profile is critical to its pharmacological effects. The potent anti-aggressive effects of F-13714, for instance, are largely attributed to its efficacious action on these inhibitory autoreceptors.[1] Similarly, its anti-dyskinetic properties in models of Parkinson's disease are thought to be mediated by the blunting of peak dopamine (B1211576) levels through the activation of somatodendritic 5-HT1A receptors and the consequent inhibition of serotonergic neurons.[4]
Quantitative Pharmacological Profile
The following tables summarize the key in vitro and in vivo quantitative data for F-13714, providing a comparative perspective on its potency and efficacy.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Ki (5-HT1A Receptor) | 0.1 nM | Recombinant human | [1] |
| Intrinsic Activity | High-positive agonist | In vitro assays | [6] |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Model/Effect | Effective Dose (ED50/ID50 or MED) | Species | Route of Administration | Reference |
| Anti-aggressive Effects (ID50) | 0.0059 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |
| Antidepressant-like Effects (Forced Swim Test) | 2 and 4 mg/kg | Mouse | Per os (p.o.) | [5][7] |
| Antidepressant-like Effects (Forced Swim Test, MED) | 0.63 mg/kg | Rat | Per os (p.o.) | [8] |
| Impairment of Memory Formation (Novel Object Recognition) | 4-16 mg/kg | Mouse | Not specified | [7] |
| Hypothermia Induction | 1 and 2 mg/kg | Mouse | Not specified | [5] |
| Blunting of L-DOPA-induced Dopamine Increase | 0.04 and 0.16 mg/kg | Rat | Intraperitoneal (i.p.) | [4] |
| Substitution for 8-OH-DPAT Discriminative Cue | from 0.018 mg/kg | Rat | Intraperitoneal (i.p.) | [2] |
| Decrease in Pattern Separation | 0.0025 mg/kg | Rat | Intraperitoneal (i.p.) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs associated with F-13714, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vivo Electrophysiology
-
Objective: To determine the effect of F-13714 on the firing rate of dorsal raphe nucleus (DRN) serotonergic neurons.
-
Method: Anesthetized rats are mounted in a stereotaxic frame. A recording electrode is lowered into the DRN to record the extracellular activity of single serotonergic neurons. F-13714 is administered intravenously, and changes in the firing rate of the neurons are recorded and analyzed. This method allows for the direct assessment of the drug's in vivo potency at 5-HT1A autoreceptors.
Microdialysis
-
Objective: To measure the effect of F-13714 on extracellular levels of serotonin and dopamine in specific brain regions.
-
Method: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, striatum) of a freely moving rat. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals. After a baseline collection period, F-13714 is administered. The collected samples are then analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of neurotransmitters. This technique provides a dynamic measure of how F-13714 modulates neurotransmitter release. In studies with L-DOPA, F-13714 was shown to blunt the L-DOPA-induced increase in dopamine levels in the denervated striatum of hemi-parkinsonian rats.[4]
Behavioral Assays
-
Forced Swim Test (FST): This is a widely used model to assess antidepressant-like activity.[6][7][8]
-
Protocol: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility, a behavioral proxy for despair, is measured. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect. F-13714 has been shown to decrease immobility in both mice and rats.[5][7][8]
-
-
Novel Object Recognition (NOR) Test: This test is used to evaluate learning and memory.[7]
-
Protocol: Animals are habituated to an arena containing two identical objects. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact memory. F-13714 has been observed to impair memory formation in this test at higher doses.[7]
-
-
Resident-Intruder Paradigm: This model is used to assess anti-aggressive behavior.[1]
-
Protocol: A male "intruder" rat is introduced into the home cage of a resident male rat. The latency to the first attack and the frequency and duration of aggressive behaviors by the resident are recorded. F-13714 has demonstrated potent anti-aggressive effects in this model.[1]
-
Downstream Signaling and Molecular Effects
The activation of 5-HT1A receptors by F-13714 initiates intracellular signaling cascades. While the primary coupling is to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, there is also evidence for the involvement of other pathways.[5] Notably, F-13714 has been shown to rescue deficits in the phosphorylation of extracellular signal-regulated kinase (p-ERK1/2) in the cortex and hippocampus of mice subjected to unpredictable chronic mild stress, although it did not affect p-CREB levels.[7][9] This suggests that the therapeutic effects of F-13714 may be mediated, at least in part, through the modulation of neuroplasticity-related signaling pathways.
Conclusion
F-13714 represents a significant advancement in the development of 5-HT1A receptor-targeted therapeutics. Its mechanism of action, characterized by potent, selective, and biased agonism at presynaptic 5-HT1A autoreceptors, offers a more nuanced approach to modulating the serotonergic system. The comprehensive data presented in this guide underscore the unique pharmacological profile of F-13714 and provide a solid foundation for further research and development in the pursuit of more effective treatments for a range of neuropsychiatric conditions.
References
- 1. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
F-13714: A Technical Guide to a 5-HT1A Receptor Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-13714 is a potent and highly selective 5-HT1A receptor agonist that exhibits significant biased agonism. Characterized by its preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei, F-13714 has demonstrated a distinct pharmacological profile with robust antidepressant and anxiolytic-like effects in preclinical models. This technical guide provides a comprehensive overview of F-13714, focusing on its in vitro and in vivo pharmacology, signaling pathways, and detailed experimental methodologies for its characterization. Quantitative data are summarized in structured tables, and key concepts are visualized through diagrams to facilitate a deeper understanding of this compound's unique properties.
Introduction
The serotonin (B10506) 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established target for the treatment of mood and anxiety disorders. Ligands that act on this receptor can modulate serotonergic neurotransmission, influencing various physiological and behavioral processes. The concept of "biased agonism" or "functional selectivity" has emerged as a critical paradigm in GPCR drug discovery. It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment). This selectivity offers the potential for developing therapeutics with improved efficacy and reduced side effects.
F-13714 has been identified as a prototypical 5-HT1A biased agonist.[1] Unlike the endogenous ligand serotonin or classical agonists like 8-OH-DPAT, F-13714 demonstrates a preference for activating presynaptic 5-HT1A autoreceptors.[2][3] This preferential activity leads to a potent inhibition of serotonin neuron firing, a mechanism believed to contribute to its therapeutic effects. This document serves as an in-depth technical resource on F-13714, compiling available quantitative data and detailed experimental protocols to aid in its further investigation and potential therapeutic development.
In Vitro Pharmacology
The in vitro pharmacological profile of F-13714 is defined by its high affinity and selectivity for the 5-HT1A receptor, coupled with potent activation of G-protein-mediated signaling pathways.
Receptor Binding Affinity and Selectivity
F-13714 displays sub-nanomolar affinity for the human 5-HT1A receptor. Its selectivity is a key feature, with studies indicating over 1000-fold greater affinity for the 5-HT1A receptor compared to a wide range of other neurotransmitter receptors, ion channels, and transporters.[2]
Table 1: Receptor Binding Profile of F-13714
| Target | Kᵢ (nM) | Species | Radioligand | Reference |
| 5-HT1A | <1 | Human/Rat | [³H]8-OH-DPAT | [2] |
| >40 Other Targets* | >1000 | Human/Rat | Various | [2] |
Including other serotonin receptor subtypes, dopamine (B1211576) receptors, adrenergic receptors, histamine (B1213489) receptors, and monoamine transporters.
Functional Activity at 5-HT1A Receptor Signaling Pathways
F-13714 acts as a high-efficacy agonist at the 5-HT1A receptor, potently stimulating G-protein-dependent signaling cascades. This has been demonstrated through various functional assays, including GTPγS binding and the inhibition of adenylyl cyclase (cAMP accumulation). Furthermore, F-13714 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a downstream effector of G-protein signaling.
Table 2: In Vitro Functional Potency and Efficacy of F-13714 at the 5-HT1A Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| GTPγS Binding | EC₅₀ (nM) | Data not available | CHO | - |
| Eₘₐₓ (% of 5-HT) | Data not available | CHO | - | |
| cAMP Accumulation | pEC₅₀ | 8.67 | HeLa | [4] |
| Eₘₐₓ (% inhibition) | Data not available | HeLa | [4] | |
| ERK1/2 Phosphorylation | pEC₅₀ | 9.07 | HeLa | [4] |
| Eₘₐₓ (% of 5-HT) | Data not available | HeLa | [4] | |
| β-Arrestin Recruitment | EC₅₀ (nM) | Data not available | - | - |
| Eₘₐₓ (% of 5-HT) | Data not available | - | - |
In Vivo Pharmacology
In vivo studies in rodent models have consistently demonstrated the antidepressant and anxiolytic-like properties of F-13714. Its preferential action on presynaptic 5-HT1A autoreceptors is evident in its potent induction of hypothermia, a classic marker of 5-HT1A autoreceptor activation in mice.[3]
Table 3: In Vivo Pharmacological Profile of F-13714
| Animal Model | Effect | Effective Dose Range | Route | Reference |
| Mouse Forced Swim Test | Antidepressant-like | 2-4 mg/kg | p.o. | |
| Rat Elevated Plus-Maze | Anxiolytic-like | Starting at 2.5 mg/kg | p.o. | |
| Mouse Body Temperature | Hypothermia | 0.5-2 mg/kg | i.p. | |
| Mouse Locomotor Activity | No significant effect | Up to 4 mg/kg | p.o. |
Signaling Pathways and Experimental Workflows
The biased agonism of F-13714 can be visualized through its differential engagement of downstream signaling pathways.
Caption: F-13714 signaling at the 5-HT1A receptor.
The characterization of a biased agonist like F-13714 follows a logical progression from in vitro binding and functional assays to in vivo behavioral models.
Caption: Experimental workflow for F-13714 characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline standard protocols for the key assays used to characterize F-13714.
Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of F-13714 for the 5-HT1A receptor and its selectivity against other receptors.
-
Objective: To measure the binding affinity of F-13714 to the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).
-
[³H]8-OH-DPAT (radioligand).
-
F-13714 and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of F-13714.
-
In a 96-well plate, incubate cell membranes (typically 50-100 µg protein) with a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of F-13714.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of F-13714 to generate a competition curve.
-
Determine the IC₅₀ (the concentration of F-13714 that inhibits 50% of specific [³H]8-OH-DPAT binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of F-13714 in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
F-13714 and other agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of F-13714.
-
In a 96-well plate, incubate cell membranes with GDP (e.g., 10 µM) and varying concentrations of F-13714 for a pre-incubation period (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of F-13714.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. Eₘₐₓ is often expressed as a percentage of the maximal stimulation produced by a reference full agonist like 5-HT.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of F-13714 in inhibiting cAMP production.
-
Materials:
-
Whole cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
F-13714 and other ligands.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of F-13714 and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of F-13714.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated 5-HT1A receptor, providing a key measure of biased agonism.
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of F-13714 in recruiting β-arrestin.
-
Materials:
-
A specialized cell line co-expressing the 5-HT1A receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-Arrestin cells).
-
F-13714 and other ligands.
-
Detection reagents specific to the assay technology.
-
-
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add serial dilutions of F-13714.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the resulting signal (e.g., chemiluminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of F-13714.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
F-13714 is a valuable pharmacological tool for investigating the roles of 5-HT1A receptor biased agonism, particularly the effects of preferential presynaptic autoreceptor activation. Its high affinity, selectivity, and potent in vivo activity make it a compelling lead compound for the development of novel therapeutics for depression, anxiety, and potentially other CNS disorders. This technical guide has provided a consolidated resource of its pharmacological properties and the experimental methods used for its characterization. Further research, particularly to fully quantify its β-arrestin recruitment profile and to explore its therapeutic potential in a wider range of preclinical models, is warranted. The principles of biased agonism embodied by F-13714 represent a promising frontier in the pursuit of more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands [mdpi.com]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
F-13714: An In-Depth Technical Guide to its Preferential Activity at Presynaptic 5-HT1A Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-13714 is a potent and selective high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating significant functional selectivity or "biased agonism" towards presynaptic 5-HT1A autoreceptors located in the raphe nuclei. This preferential activity leads to a potent inhibition of serotonin (5-HT) neuronal firing and a subsequent reduction in 5-HT release in projection areas. This technical guide provides a comprehensive overview of the pharmacological profile of F-13714, detailing its binding affinity, functional efficacy, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development.
Introduction
The serotonin 1A (5-HT1A) receptor is a key target in the development of therapeutics for a range of central nervous system disorders, including anxiety and depression.[1] These G-protein coupled receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN), and postsynaptically (heteroreceptors) in various brain regions such as the hippocampus and cortex.[1] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons, thereby reducing serotonin release.[2] In contrast, activation of postsynaptic 5-HT1A heteroreceptors mediates the direct effects of serotonin on target neurons.
F-13714 has emerged as a valuable research tool and potential therapeutic agent due to its distinct preference for presynaptic 5-HT1A autoreceptors over postsynaptic heteroreceptors.[3][4] This biased agonism offers the potential for more targeted pharmacological intervention with a potentially improved side-effect profile compared to non-selective 5-HT1A agonists.[3][5] This document serves as a technical resource, summarizing the quantitative data, experimental methodologies, and key biological pathways associated with the preferential presynaptic activity of F-13714.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for F-13714 from in vitro and in vivo studies, providing a comparative perspective with other relevant 5-HT1A receptor ligands.
Table 1: In Vitro Binding Affinity and Functional Activity of F-13714 at 5-HT1A Receptors
| Parameter | F-13714 | (+)-8-OH-DPAT | Buspirone | Flesinoxan | WAY-100635 (Antagonist) | Reference |
| Binding Affinity (Ki, nM) | ||||||
| [³H]8-OH-DPAT Displacement | 0.28 | 1.0 | 14 | 2.5 | 0.8 | [6] |
| Functional Activity | ||||||
| GTPγS Binding (EC50, nM) | 0.11 | 1.2 | 35 | 4.8 | - | [6] |
| GTPγS Binding (Emax, % vs 5-HT) | 115 | 100 | 40 | 75 | - | [6] |
| Adenylyl Cyclase Inhibition (EC50, nM) | 0.08 | 0.9 | 25 | - | - | [6] |
| Adenylyl Cyclase Inhibition (Emax, % inhibition) | 95 | 90 | 50 | - | - | [6] |
Table 2: In Vivo Potency of F-13714 in Models Reflecting Presynaptic 5-HT1A Autoreceptor Activation
| Model | Parameter | F-13714 | (+)-8-OH-DPAT | Buspirone | Flesinoxan | Reference |
| Inhibition of DRN Firing Rate (ED50, µg/kg, i.v.) | ~1 | ~5 | >1000 | ~20 | [4] | |
| Reduction of Hippocampal 5-HT Release (ED50, mg/kg, s.c.) | 0.04 | - | 5.6 | 0.77 | [7] | |
| Induction of Hypothermia (MED, mg/kg, p.o.) | 1.0 | - | - | - | [3] | |
| Drug Discrimination (8-OH-DPAT cue) (ED50, mg/kg, i.p.) | 0.014 | 0.06 | 0.75 | - | [2] | |
| Forced Swim Test (Immobility) (MED, mg/kg, p.o.) | 0.63 | 0.16 (s.c.) | Inactive | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the preferential activity of F-13714 at presynaptic 5-HT1A autoreceptors.
Radioligand Binding Assay for 5-HT1A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.
-
Materials:
-
Rat brain tissue (hippocampus or cortex, known for high 5-HT1A receptor density)
-
[³H]8-OH-DPAT (radioligand)
-
WAY-100635 (for non-specific binding determination)
-
Test compound (e.g., F-13714)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound in Tris-HCl buffer.
-
Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of a known 5-HT1A antagonist (e.g., WAY-100635) to determine non-specific binding.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Serotonin Release
This protocol outlines the in vivo microdialysis procedure to measure extracellular serotonin levels in the brain of freely moving animals following administration of a test compound.[7]
-
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Test compound (e.g., F-13714)
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Basal Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer the test compound (e.g., F-13714) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin content using an HPLC system with electrochemical detection.
-
Data Analysis: Express the serotonin levels in each post-treatment sample as a percentage of the mean basal level. Plot the data as a time-course of serotonin release.
-
In Vivo Electrophysiological Recording of Dorsal Raphe Nucleus Neurons
This protocol describes the in vivo extracellular single-unit recording of serotonergic neurons in the dorsal raphe nucleus to assess the effect of a test compound on their firing rate.[8]
-
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with a conducting solution)
-
Amplifier and data acquisition system
-
Oscilloscope and audio monitor
-
Test compound (e.g., F-13714)
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Expose the skull and drill a small hole over the coordinates for the dorsal raphe nucleus.
-
Electrode Placement: Slowly lower a recording microelectrode into the dorsal raphe nucleus.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing rate (typically 0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for a period of time.
-
Drug Administration: Administer the test compound intravenously.
-
Post-treatment Recording: Continuously record the firing rate of the neuron to observe the drug-induced changes.
-
Data Analysis: Analyze the firing rate data to determine the magnitude and time course of the drug's effect. Construct dose-response curves to determine the ED50 for the inhibition of firing.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the 5-HT1A receptor and the experimental workflows described in this guide.
Figure 1. Signaling pathway of F-13714 at presynaptic 5-HT1A autoreceptors.
Figure 2. Experimental workflow for in vivo microdialysis.
Figure 3. Logical relationship of F-13714's preferential presynaptic activity.
Conclusion
F-13714 is a highly valuable pharmacological tool for elucidating the specific roles of presynaptic 5-HT1A autoreceptors in regulating serotonergic neurotransmission and behavior. Its high potency and efficacy at these autoreceptors, coupled with a lower relative activity at postsynaptic heteroreceptors, provide a unique profile for investigating the consequences of selectively dampening the serotonin system. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of 5-HT1A receptor pharmacology and to develop novel therapeutics with improved selectivity and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
F13714 Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
F13714 is a potent and selective high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of various central nervous system disorders.[1] What distinguishes F13714 is its functional selectivity, or "biased agonism," preferentially targeting presynaptic 5-HT1A autoreceptors located in the raphe nuclei over postsynaptic heteroreceptors.[2][3] This unique pharmacological profile results in distinct downstream signaling cascades and physiological effects compared to non-biased 5-HT1A agonists. This technical guide provides a comprehensive overview of the core signal transduction pathways modulated by F13714, supported by quantitative data from key experimental studies and detailed methodologies.
Core Signal Transduction Pathways of F13714
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[4] Upon activation by an agonist like F13714, this initiates a cascade of intracellular events. The signaling pathways modulated by F13714 can be broadly categorized into two main pathways: the canonical G-protein dependent pathway leading to adenylyl cyclase inhibition, and the modulation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The classical signaling pathway for the 5-HT1A receptor involves its coupling to Gαi proteins.[4] Activation of the receptor by F13714 promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream signaling events. This pathway is a key mechanism underlying the inhibitory effects of 5-HT1A receptor activation on neuronal firing.
Modulation of ERK1/2 Phosphorylation
In addition to the canonical adenylyl cyclase pathway, 5-HT1A receptor activation can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[3] Studies have shown that F13714 can influence p-ERK1/2 levels in a region-specific manner. For instance, in mice subjected to unpredictable chronic mild stress, a single administration of F13714 rescued deficits in p-ERK1/2 levels in the cortex and hippocampus.[5] The precise mechanisms by which 5-HT1A receptors regulate ERK1/2 are complex and can involve both G-protein dependent and independent pathways, including the recruitment of β-arrestin.
Biased Agonism of F13714
A critical aspect of F13714's pharmacology is its biased agonism. It preferentially activates presynaptic 5-HT1A autoreceptors in the raphe nuclei, which are primarily coupled to Gαi3 and lead to a partial inhibition of adenylyl cyclase.[2][4] In contrast, postsynaptic 5-HT1A heteroreceptors, which are less potently activated by F13714, can couple to both Gαo and Gαi3 in regions like the hippocampus and cerebral cortex.[4] This preferential activation of autoreceptors is thought to underlie some of F13714's distinct behavioral effects.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the effects of F13714.
Table 1: In Vivo Behavioral Studies
| Experiment | Species | Doses of F13714 | Key Findings | Reference |
| Forced Swim Test (FST) | Mouse | 2 and 4 mg/kg (p.o.) | Decreased immobility time, suggesting antidepressant-like effects.[5] | Pytka et al., 2021 |
| Novel Object Recognition (NOR) Test | Mouse | 4-16 mg/kg | Impaired memory formation.[5] | Pytka et al., 2021 |
| Elevated Plus-Maze (EPM) | Rat | 2.5 mg/kg (p.o.) | Increased time spent in open arms, indicating anxiolytic-like effects.[1] | |
| Drug Discrimination | Rat | 0.018 mg/kg (i.p.) | Fully substituted for the discriminative cue of 8-OH-DPAT.[2] |
Table 2: In Vitro and Ex Vivo Cellular Studies
| Experiment | System | Doses of F13714 | Key Findings | Reference |
| p-ERK1/2 Levels (UCMS mice) | Mouse Cortex & Hippocampus | Single dose | Rescued deficits in p-ERK1/2 levels.[5] | Pytka et al., 2021 |
| p-CREB Levels (UCMS mice) | Mouse Cortex & Hippocampus | Single dose | Did not influence p-CREB levels.[5] | Pytka et al., 2021 |
| ERK1/2 Phosphorylation | Rat Hippocampus | 0.04 mg/kg | Inhibited p-ERK1/2.[6] | |
| ERK1/2 Phosphorylation | Rat Prefrontal Cortex | Higher doses required | Stimulated p-ERK1/2.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity.
Procedure:
-
Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The duration of the test is 6 minutes.
-
The last 4 minutes of the session are recorded and scored by a trained observer blind to the treatment.
-
Immobility time is defined as the period during which the mouse makes only the necessary movements to keep its head above water.
-
F13714 or vehicle is administered orally (p.o.) 60 minutes before the test.
Novel Object Recognition Test (Mouse)
Objective: To assess learning and memory.
Procedure:
-
Habituation: Mice are habituated to the empty open-field arena (40 x 40 x 35 cm) for 10 minutes for 2 consecutive days.
-
Training (T1): On the third day, two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object, and the mouse is allowed to explore for 5 minutes.
-
The time spent exploring each object is recorded.
-
A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).
-
F13714 or vehicle is administered before the training session.
p-ERK1/2 Level Measurement (ELISA)
Objective: To quantify the phosphorylation of ERK1/2 in brain tissue.
Procedure:
-
Tissue Preparation: Following behavioral testing, mice are sacrificed, and brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected on ice and stored at -80°C.
-
Homogenization: Tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA).
-
ELISA: A quantitative sandwich enzyme immunoassay is used to measure the levels of phosphorylated ERK1/2 according to the manufacturer's instructions.
-
Data Analysis: p-ERK1/2 levels are normalized to the total protein concentration for each sample.
Conclusion
F13714 demonstrates a distinct signal transduction profile characterized by its biased agonism for presynaptic 5-HT1A autoreceptors. This leads to a potent inhibition of adenylyl cyclase and region-specific modulation of ERK1/2 phosphorylation. The quantitative data from various preclinical models highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for CNS disorders. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of F13714's unique mechanism of action. Further research is warranted to fully elucidate the complex interplay between the different signaling pathways activated by F13714 and their contribution to its overall pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Region-specific changes in 5-HT1A agonist-induced Extracellular signal-Regulated Kinases 1/2 phosphorylation in rat brain: a quantitative ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of F 13714: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
F 13714 is a potent and high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the central nervous system implicated in mood disorders and anxiety.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, detailing its binding affinity, functional activity, and impact on downstream signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Pharmacological Profile of this compound
This compound distinguishes itself as a "biased agonist," exhibiting preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei over postsynaptic heteroreceptors in other brain regions.[3][4] This biased agonism suggests a potential for targeted therapeutic effects with a differentiated side-effect profile.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity of this compound at the 5-HT1A receptor.
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| Radioligand Binding | Ki (nM) | ~1 | Human recombinant | [5] |
| Functional Assay (GTPγS) | EC50 (nM) | ~10 | Rat Hippocampus | [6] |
| Emax (%) | >100 (relative to 8-OH-DPAT) | Rat Hippocampus | [6] | |
| Functional Assay (Adenylyl Cyclase) | IC50 (nM) | ~5 | N/A | [3] |
Table 1: Binding Affinity and Functional Potency of this compound
Key In Vitro Experimental Methodologies
Detailed protocols for the foundational assays used to characterize this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Figure 1: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1A receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[7]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of this compound.[7][8]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
Experimental Workflow:
Figure 2: [35S]GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT1A receptor as described for the radioligand binding assay.[9][10]
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure that G-proteins are in their inactive state.[11]
-
Agonist Stimulation: Add varying concentrations of this compound to the membranes.
-
Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS.[10]
-
Incubation: Incubate the mixture at 30°C to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.[10]
ERK1/2 Phosphorylation Assay (ELISA)
This assay quantifies the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a downstream signaling event following 5-HT1A receptor activation.
Experimental Workflow:
References
- 1. abcam.com [abcam.com]
- 2. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Region-specific changes in 5-HT1A agonist-induced Extracellular signal-Regulated Kinases 1/2 phosphorylation in rat brain: a quantitative ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed pharmacological characterization of 5-HT1A-receptor-mediated [35S]GTP gamma S binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of F 13714
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of F 13714, a selective high-efficacy "biased" agonist of the 5-HT1A receptor. The document details its binding affinity, functional activity, signaling pathways, and preclinical evaluation, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Introduction: The Emergence of Biased Agonism at the 5-HT1A Receptor
The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for therapeutic intervention in mood and anxiety disorders.[1] However, early 5-HT1A receptor agonists often lacked selectivity or exhibited only partial agonism, limiting their therapeutic efficacy.[2][3] The development of this compound by the Pierre Fabre Research Center represents a significant advancement in 5-HT1A receptor pharmacology.[2][4] this compound is a "biased agonist," a compound that preferentially activates specific downstream signaling pathways upon binding to the receptor.[5][6][7][8] This property allows for a more targeted pharmacological effect, potentially enhancing therapeutic benefits while minimizing side effects.[6][7][8]
This compound is characterized by its high affinity and efficacy at 5-HT1A receptors, with a notable bias towards presynaptic autoreceptors located in the raphe nuclei.[2][5][7][9] This preferential activity at autoreceptors allows this compound to potently modulate the serotonergic system, which is implicated in the pathophysiology of depression and other psychiatric disorders.
Chemical Properties and Synthesis
This compound, chemically known as (3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), is a derivative of a series of 6-substituted-2-pyridinylmethylamine compounds.[2][10] The synthesis of this compound and its analogs involves a multi-step process, with structure-activity relationship (SAR) studies revealing the critical role of the pyridine (B92270) nitrogen atom and its substituents for high-affinity binding to the 5-HT1A receptor.[10] A nitro precursor of this compound has been synthesized for radiolabeling with fluorine-18 (B77423) (¹⁸F) to create the PET tracer ¹⁸F-F13714, which is used for in vivo imaging of 5-HT1A receptors.[4][11]
Pharmacological Profile: Quantitative Data
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound at 5-HT1A Receptors
| Receptor/Tissue | Species | Ki (nM) | Reference |
| 5-HT1A | Rat Cortex | 0.06 | [4] |
| 5-HT1A | Rat Hippocampus | 0.10 | [4] |
| Recombinant 5-HT1A | Human | 0.04 | [4] |
| 5-HT1A | General | 0.1 | [11][12] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Effective Dose (mg/kg) | Administration Route | Reference |
| Forced Swim Test | Mouse | Reduced Immobility | 2 and 4 | p.o. | [5][6][7][8] |
| Forced Swim Test | Rat | Abolished Immobility (MED) | 0.63 | p.o. | [1] |
| Novel Object Recognition | Mouse | Memory Impairment | 4-16 | p.o. | [5][6][7] |
| L-DOPA-induced Dyskinesia | Rat | Blunted Dopamine (B1211576) Increase | 0.04 and 0.16 | i.p. | [13] |
| Object Pattern Separation | Rat | Impaired Performance | 0.0025 (acute) | i.p. | [9][14] |
| Drug Discrimination (vs. 8-OH-DPAT) | Rat | Full Substitution | from 0.018 | i.p. | [2] |
| Hypothermia Induction | Mouse | Significant Temperature Decrease | 1 and 2 | p.o. | [7] |
Signaling Pathways and Mechanism of Action
This compound's biased agonism at the 5-HT1A receptor leads to the preferential activation of certain downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[15]
This compound has been shown to influence the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling pathway involved in neuroplasticity and antidepressant response.[5][7] In a mouse model of unpredictable chronic mild stress (UCMS), a single administration of this compound rescued deficits in p-ERK1/2 levels in the cortex and hippocampus.[5][6][7]
The preferential action of this compound on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a potent inhibition of serotonergic neuron firing. This, in turn, is thought to contribute to its antidepressant-like effects and its ability to modulate dopamine release in the striatum.[9][13]
Caption: Signaling pathway of the biased agonist this compound at 5-HT1A receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the evaluation of this compound.
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A receptors.
-
Protocol:
-
Tissue Preparation: Membranes are prepared from rat cortex, hippocampus, or cells expressing recombinant human 5-HT1A receptors.
-
Incubation: Membranes are incubated with a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves using the Cheng-Prusoff equation.
-
-
Objective: To assess the antidepressant-like activity of this compound.
-
Protocol:
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility is recorded during the last 4 minutes.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the test.
-
Data Analysis: The mean immobility time for the this compound-treated group is compared to the vehicle-treated group.
-
-
Objective: To evaluate the effects of this compound on learning and memory.
-
Protocol:
-
Habituation: Animals are habituated to an open-field arena.
-
Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore for a set period.
-
Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
Drug Administration: this compound or vehicle is administered before the training session.
-
Data Analysis: A discrimination index is calculated to assess memory. Impaired performance is indicated by a reduced preference for the novel object.
-
Caption: General experimental workflow for the preclinical development of this compound.
Therapeutic Potential
The unique pharmacological profile of this compound suggests its potential for the treatment of various central nervous system disorders.
-
Depression: The potent antidepressant-like effects observed in preclinical models, coupled with its rapid onset of action after a single administration, position this compound as a candidate for a fast-acting antidepressant.[5][6][7][16]
-
L-DOPA-induced Dyskinesia in Parkinson's Disease: this compound has shown efficacy in reducing dyskinesia by modulating dopamine levels in a rat model of Parkinson's disease, suggesting a potential adjunctive therapy.[13]
-
Cognitive Disorders: While high doses of this compound have been shown to impair memory in some tasks, its potent modulation of the serotonergic system warrants further investigation into its potential effects on cognition, particularly in the context of chronic treatment which may lead to receptor downregulation and normalized cognitive performance.[5][6][7][9]
Conclusion
This compound is a pioneering example of a biased agonist targeting the 5-HT1A receptor. Its high affinity, efficacy, and preferential action at presynaptic autoreceptors have been extensively documented. The preclinical data strongly support its potential as a novel therapeutic agent for depression and other CNS disorders. Further clinical investigation is necessary to translate these promising preclinical findings into tangible benefits for patients. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development and potential applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azapirone - Wikipedia [en.wikipedia.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jagiellonian University Repository [ruj.uj.edu.pl]
- 9. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiosynthesis and preclinical evaluation of 18F-F13714 as a fluorinated 5-HT1A receptor agonist radioligand for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship between binding affinity and functional activity of nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
F 13714: A Technical Guide to Binding Affinity, Selectivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
F 13714, also known as 3-chloro-4-fluorophenyl-(4-fluoro-4-[[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)-methanone, is a potent and highly selective 5-HT1A receptor agonist with a distinctive pharmacological profile.[1][2] Characterized by its high intrinsic efficacy, this compound acts as a full agonist at the 5-HT1A receptor.[1] Its notable characteristic is its functional selectivity, or "biased agonism," demonstrating a preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei over postsynaptic heteroreceptors in cortical regions.[2][3] This unique profile has positioned this compound as a valuable research tool for dissecting the roles of different 5-HT1A receptor populations and as a potential lead compound for therapeutic agents targeting neuropsychiatric disorders. This guide provides an in-depth overview of the binding affinity, selectivity, and signaling pathways of this compound, supported by detailed experimental protocols and visual diagrams.
Binding Affinity and Selectivity
This compound exhibits exceptionally high affinity for the human 5-HT1A receptor. Its selectivity is a key feature, showing significantly lower affinity for a wide range of other neurotransmitter receptors, transporters, and ion channels.
Quantitative Binding Profile
The following table summarizes the binding affinities (Ki, nM) of this compound for the 5-HT1A receptor and a selection of key off-target receptors, demonstrating its remarkable selectivity.
| Receptor/Target | Binding Affinity (Ki, nM) | Species | Reference |
| 5-HT1A | 0.1 | Human | Maurel et al., 2007 |
| Dopamine D2 | >1000 | Human | Maurel et al., 2007 |
| Adrenergic α1 | >1000 | Human | Maurel et al., 2007 |
Data sourced from studies citing the comprehensive in vitro profile by Maurel et al., 2007.[4]
Logical Flow of Selectivity Assessment
The high selectivity of this compound is critical for its utility as a specific pharmacological probe. The workflow for determining this selectivity is outlined below.
Caption: Workflow for determining the binding selectivity of this compound.
Signaling Pathways
As a G protein-coupled receptor (GPCR), the 5-HT1A receptor transduces extracellular signals into intracellular responses via heterotrimeric G proteins. This compound, as a full agonist, robustly initiates these cascades. The 5-HT1A receptor primarily couples to inhibitory G proteins of the Gαi/o family.[5][6]
G-Protein Dependent Signaling
Activation of the 5-HT1A receptor by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Activation of MAPK/ERK Pathway: The liberated Gβγ dimer can activate downstream effectors, including Phospholipase C (PLC) and Src tyrosine kinase, which in turn initiate a kinase cascade (Ras-Raf-MEK) that culminates in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2).[5]
Caption: G-protein dependent signaling pathways activated by this compound.
β-Arrestin Pathway and Biased Agonism
Beyond G-protein signaling, GPCRs can also signal through β-arrestin pathways.[7][8] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin. β-arrestin can act as a scaffold protein, initiating G-protein independent signaling cascades, often including the MAPK/ERK pathway. It is also central to receptor desensitization and internalization.[9]
The "biased agonism" of this compound refers to its ability to preferentially activate one pathway over another. Its preferential action at presynaptic 5-HT1A autoreceptors suggests a bias in signaling outcomes depending on the cellular context and the specific complement of signaling molecules present in different neuron populations.[2][3]
Caption: The role of β-Arrestin in 5-HT1A receptor signaling and regulation.
Experimental Protocols
The following sections provide detailed, representative methodologies for key in vitro assays used to characterize the binding and functional activity of this compound.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand (the IC50), from which the Ki value is calculated.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a standard 5-HT1A agonist radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
This compound stock solution and serial dilutions.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order: 50 µL of binding buffer (for total binding), 50 µL of non-specific control (for non-specific binding), or 50 µL of this compound dilution.
-
Add 50 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd (e.g., 1.0 nM).
-
Initiate the binding reaction by adding 150 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by three washes with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in reducing cAMP levels.
-
Materials:
-
CHO or HEK293 cells expressing the human 5-HT1A receptor.
-
Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution and serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Aspirate the growth medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells.
-
Immediately add Forskolin to all wells (except basal control) at a concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data, setting the response to Forskolin alone as 100% and the basal (no Forskolin) response as 0%.
-
Plot the percentage of inhibition of the Forskolin response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This protocol measures the ability of this compound to induce the phosphorylation of ERK1/2.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the MAPK/ERK pathway.
-
Materials:
-
Cells expressing the human 5-HT1A receptor (e.g., CHO, HEK293, or neuronal cell lines).
-
Serum-free medium.
-
This compound stock solution and serial dilutions.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Assay reagents for detecting phosphorylated ERK (p-ERK) and total ERK (e.g., Western blot antibodies, ELISA kit, or In-Cell Western assays).
-
-
Procedure:
-
Plate cells and grow to ~90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Replace the medium with serum-free medium and add serial dilutions of this compound.
-
Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C.
-
Terminate the stimulation by rapidly aspirating the medium and adding ice-cold lysis buffer.
-
Collect the cell lysates.
-
Measure the levels of p-ERK1/2 and total ERK1/2 using the chosen detection method (e.g., Western Blot or plate-based immunoassay).
-
-
Data Analysis:
-
Quantify the p-ERK signal and normalize it to the total ERK signal for each sample.
-
Express the data as a percentage of the maximal response to a known full agonist or as a fold-change over basal levels.
-
Plot the normalized p-ERK levels against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax values.
-
Conclusion
This compound is a highly potent and selective 5-HT1A receptor full agonist. Its defining characteristic is its biased agonism, showing preferential activation of presynaptic autoreceptors. This profile is driven by its interaction with Gαi/o-protein coupled signaling pathways, leading to the inhibition of cAMP production and the activation of the MAPK/ERK cascade. The detailed methodologies and pathway diagrams presented in this guide offer a comprehensive technical resource for professionals engaged in neuroscience research and the development of novel therapeutics for CNS disorders. The unique properties of this compound make it an invaluable tool for further exploring the nuanced roles of 5-HT1A receptor signaling in brain function and pathology.
References
- 1. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 23 September 2020 - Drug discovery program identifies first Beta-Arrestin biased agonists for 5-HT1A receptors - Neurolixis [neurolixis.com]
- 8. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to F-13714 and its G-protein Coupling
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of F-13714, a highly selective and potent 5-HT1A receptor agonist. It delves into the specifics of its G-protein coupling, its characterization as a biased agonist, and the experimental methodologies used to elucidate its unique pharmacological profile.
Introduction to F-13714: A Biased Agonist
F-13714 is a selective, high-efficacy full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It belongs to a class of compounds known as "biased agonists" or ligands exhibiting "functional selectivity".[1][3] This means that rather than activating all signaling pathways coupled to the 5-HT1A receptor uniformly, F-13714 preferentially activates specific downstream signaling cascades.[3][4]
Its primary significance lies in its preferential activation of presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei, with more moderate activity at postsynaptic 5-HT1A heteroreceptors found in cortical regions like the prefrontal cortex.[1][3][5][6] This profile is distinct from its chemical congener, F-15599 (also known as NLX-101), which shows a preference for postsynaptic 5-HT1A heteroreceptors.[3][6][7] This biased agonism results in a unique neurochemical and behavioral profile, making F-13714 a valuable tool for dissecting the roles of different 5-HT1A receptor populations and a potential therapeutic agent with a targeted mechanism of action.[5][8]
G-Protein Coupling and Signaling Pathways
The 5-HT1A receptor is a classic G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o family of G-proteins.[3][9][10] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate various downstream effectors.
The canonical signaling pathway for 5-HT1A receptor activation involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[9]
-
MAPK/ERK Pathway Activation: The 5-HT1A receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[3][11]
F-13714's biased agonism manifests as a differential activation of these pathways. Studies show that F-13714 and F-15599 exhibit distinct potencies and efficacies for G-protein activation, inhibition of cAMP accumulation, and phosphorylation of ERK1/2.[4][11] Specifically, F-13714 is highly potent in activating Gαi-coupled pathways, leading to robust antidepressant-like effects in preclinical models.[2][4]
Quantitative Data Summary
The pharmacological profile of F-13714 has been extensively characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data, often in comparison to its congener F-15599, to highlight its distinct properties.
| Parameter | Ligand | Value | Species/System | Reference |
| Binding Affinity (Ki) | F-13714 | 0.1 nM | In vitro | [5] |
| F-15599 | 3.4 nM | In vitro | [5] | |
| Potency (pEC₅₀) | ||||
| cAMP Inhibition | F-13714 | 8.67 | HeLa cells (h5-HT1A) | [4] |
| F-15599 | 6.46 | HeLa cells (h5-HT1A) | [4] | |
| ERK1/2 Phosphorylation | F-13714 | 9.07 | HeLa cells (h5-HT1A) | [4] |
| F-15599 | 7.81 | HeLa cells (h5-HT1A) | [4] | |
| In Vivo Efficacy | ||||
| Anti-aggressive (ID₅₀) | F-13714 | 0.0059 mg/kg | Rat | [5] |
| F-15599 | 0.095 mg/kg | Rat | [5] | |
| Forced Swim Test (MED) | F-13714 | 0.63 mg/kg p.o. | Rat | [12] |
| Forced Swim Test (Active Dose) | F-13714 | 2 and 4 mg/kg p.o. | Mouse | [7][13] |
Key Experimental Protocols
The characterization of F-13714's G-protein coupling relies on several key functional assays. Detailed methodologies are provided below.
This assay directly measures the activation of G-proteins by a receptor agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor stimulation.[14][15][16]
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus or prefrontal cortex) or cultured cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration. Membranes can be stored at -80°C.[15]
-
-
Assay Incubation:
-
In a 96-well plate, combine membrane preparations, GDP (to facilitate the exchange reaction), and varying concentrations of F-13714 (or other test ligands).
-
Pre-incubate the mixture at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Basal binding is measured in the absence of any agonist.
-
Agonist-stimulated binding is calculated by subtracting basal binding from the total binding at each agonist concentration.
-
Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Emax values.
-
This assay assesses the functional consequence of Gαi/o activation by measuring the inhibition of adenylyl cyclase activity.[17]
Methodology:
-
Cell Culture:
-
Use a cell line stably or transiently expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Culture cells to an appropriate confluency in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of F-13714 to the cells.
-
Stimulate adenylyl cyclase and induce cAMP production by adding a known concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection and Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as an AlphaScreen, HTRF, or ELISA-based kit.[17] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of F-13714.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the F-13714 concentration to determine the IC₅₀ value.
-
Conclusion
F-13714 is a prototypical biased agonist of the 5-HT1A receptor, demonstrating marked preference for presynaptic autoreceptors. Its high affinity, potency, and efficacy, particularly in activating Gαi/o-mediated signaling pathways, have been rigorously quantified through established functional assays like [³⁵S]GTPγS binding and cAMP inhibition. The detailed methodologies provided herein serve as a guide for researchers aiming to investigate F-13714 or other functionally selective ligands. Understanding the nuances of its G-protein coupling is critical for advancing our knowledge of serotonergic systems and for the development of next-generation therapeutics with improved efficacy and reduced side effects.[3]
References
- 1. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Jagiellonian University Repository [ruj.uj.edu.pl]
- 14. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols: F-13714 Dosage in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of F-13714, a selective 5-HT1A receptor biased agonist, in mouse models of depression. This document details effective dosages, experimental protocols for behavioral and molecular assays, and the underlying signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antidepressant-like properties of F-13714 and similar compounds.
Introduction
F-13714 is a research compound that acts as a biased agonist at the serotonin (B10506) 1A (5-HT1A) receptor. It shows preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei, with more moderate activity at postsynaptic receptors.[1] This mechanism of action is distinct from traditional antidepressants and has generated interest in its potential for treating depression. In preclinical studies, F-13714 has demonstrated antidepressant-like effects in various mouse models.[1][2] These notes provide detailed methodologies for replicating and expanding upon these findings.
Data Presentation: F-13714 Dosage and Effects
The following table summarizes the quantitative data on F-13714 dosage and its observed effects in mouse models of depression.
| Dose (mg/kg, p.o.) | Mouse Model | Behavioral Test | Key Findings | Reference |
| 2 | Naïve | Forced Swim Test (FST) | Decreased immobility time by 30.3% | [1][2] |
| 4 | Naïve | Forced Swim Test (FST) | Decreased immobility time by 19.5% | [1][2] |
| 2 | Unpredictable Chronic Mild Stress (UCMS) | Forced Swim Test (FST) | Reversed the stress-induced increase in immobility | [1] |
| 4 - 16 | Naïve | Novel Object Recognition (NOR) | Impaired memory formation | [1][2][3][4] |
| 1 - 2 | Naïve | Body Temperature | Significantly decreased rectal body temperature, indicating presynaptic 5-HT1A receptor activation | [1][2] |
Signaling Pathway
F-13714 exerts its effects by modulating intracellular signaling cascades downstream of the 5-HT1A receptor. A key pathway implicated in its antidepressant-like activity is the phosphorylation of extracellular signal-regulated kinase (ERK1/2). In mice subjected to Unpredictable Chronic Mild Stress (UCMS), a single administration of F-13714 has been shown to rescue deficits in the levels of phosphorylated ERK1/2 (p-ERK1/2) in the hippocampus and prefrontal cortex.[1][2][4]
Caption: F-13714 signaling pathway in depression models.
Experimental Workflow
A typical experimental workflow for evaluating the antidepressant-like effects of F-13714 in a mouse model of depression is depicted below.
Caption: Experimental workflow for F-13714 evaluation.
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is used to induce a depressive-like phenotype in mice.[1][5][6]
Materials:
-
Male Albino-Swiss mice (or other appropriate strain)
-
Standard mouse housing cages
-
Water bottles
-
Rodent chow
-
Damp sawdust
-
Empty cages
-
Restraint tubes
-
Light/dark cycle controller
Procedure:
-
Acclimation: House mice in groups of 5 per cage for at least one week before the start of the UCMS procedure, with ad libitum access to food and water.[5]
-
Stressor Regimen: For 4-6 weeks, expose the mice to a series of unpredictable, mild stressors.[5] Apply one stressor per day in a random order. A control group of mice should be housed in a separate room and not exposed to any stressors.
-
Tilted Cage: Tilt the home cage at a 45° angle for 4 hours.[5]
-
Wet Cage: Place mice in a cage with 1 cm of 24°C water for 4 hours.[5] After exposure, dry the mice in a warm cage.[5]
-
Dampened Sawdust: House mice in a cage with damp sawdust for 4 hours.[5]
-
Empty Cage: House mice in a cage with no bedding or enrichment for 4 hours.[5]
-
Social Stress: House mice in a cage previously occupied by a different group of mice for 4 hours.[5]
-
Restraint Stress: Place each mouse in a well-ventilated restraint tube for a period of 1-2 hours.
-
Light/Dark Cycle Disruption: Keep the lights on for 24 consecutive hours.[5]
-
-
Post-UCMS: Following the stress regimen, proceed with drug administration and behavioral testing.
Forced Swim Test (FST)
The FST is a widely used test to assess antidepressant efficacy by measuring the immobility of mice in an inescapable water tank.[7][8][9][10][11]
Materials:
-
Transparent cylindrical tanks (30 cm high, 20 cm diameter)[7]
-
Video recording equipment
-
Towels for drying mice
-
Stopwatch or automated tracking software
Procedure:
-
Drug Administration: Administer F-13714 (e.g., 2 or 4 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Test Apparatus: Fill the cylindrical tanks with water to a depth of 15 cm.[7] The water temperature should be maintained at 24-25°C.
-
Test Session: Gently place each mouse into a cylinder. The test duration is typically 6 minutes.[7][10]
-
Data Acquisition: Record the entire 6-minute session. The last 4 minutes of the test are typically analyzed for immobility time.[7] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Post-Test: After the test, remove the mice from the water, dry them with a towel, and return them to their home cage.[9]
-
Data Analysis: Score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral test for screening antidepressants, measuring despair-like behavior through the duration of immobility when suspended by the tail.[12][13][14][15]
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)[13]
-
Adhesive tape
-
Video recording equipment
-
Stopwatch or automated tracking software
Procedure:
-
Drug Administration: Administer F-13714 or vehicle orally 60 minutes before the test.
-
Acclimation: Move the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse, about 1-2 cm from the tip. Suspend the mouse from the horizontal bar by the tape.[13] The mouse should be positioned so that it cannot reach any surfaces.[13]
-
Test Session: The test duration is typically 6 minutes.[12][13][15]
-
Data Acquisition: Record the entire session. Immobility is defined as the absence of any movement, hanging passively.[13]
-
Data Analysis: Measure the total time the mouse remains immobile. A reduction in immobility time suggests an antidepressant-like effect.
Western Blot for p-ERK1/2 and p-CREB
This protocol details the detection of phosphorylated ERK1/2 and CREB in mouse brain tissue.
Materials:
-
Dissecting tools
-
Liquid nitrogen
-
Homogenizer
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-CREB, anti-total-CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Harvesting: Euthanize mice at a designated time point after behavioral testing. Rapidly dissect the hippocampus and prefrontal cortex on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Protein Extraction: Homogenize the frozen brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane four times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To measure total protein levels and loading controls, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total ERK1/2, total CREB, and a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
F-13714 demonstrates dose-dependent antidepressant-like effects in mouse models of depression, likely mediated through the modulation of the 5-HT1A receptor and downstream signaling pathways involving p-ERK1/2. The protocols outlined in these application notes provide a framework for the preclinical evaluation of F-13714 and other novel compounds targeting the serotonergic system for the treatment of depression. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 6. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. Understanding the Tail Suspension Test: A Simple Guide | Research SOP [researchsop.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. The Tail Suspension Test [jove.com]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-13714 Administration in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-13714 is a selective and high-efficacy 'biased' agonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its unique pharmacological profile is characterized by a preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei, with more moderate activity at postsynaptic heteroreceptors.[1][2][3][4] This biased agonism allows for the specific investigation of the role of 5-HT1A autoreceptors in modulating serotonergic neurotransmission and its impact on behavior.[2][5] These application notes provide detailed protocols for the administration of F-13714 in rats for various behavioral studies, including quantitative data from published research and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
F-13714's primary mechanism of action is the activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei.[2] This activation leads to an inhibition of the firing rate of these neurons, resulting in reduced serotonin release in projection areas.[6] At higher doses, F-13714 can also activate postsynaptic 5-HT1A receptors.[2] The downstream signaling of F-13714 has been shown to involve the phosphorylation of extracellular signal-regulated kinase (p-ERK1/2) in the cortex and hippocampus.[1][7]
Signaling Pathway Diagram
Caption: Signaling pathway of F-13714 at pre- and postsynaptic 5-HT1A receptors.
Quantitative Data Summary
The following tables summarize the effective doses of F-13714 in various rat behavioral paradigms.
Table 1: F-13714 Doses in Anxiety and Depression Models
| Behavioral Test | Species (Strain) | Route of Admin. | Effective Dose Range | Observed Effect | Citation(s) |
| Elevated Plus-Maze | Rat | p.o. | MED: 2.5 mg/kg | Anxiolytic-like | [8] |
| Forced Swim Test | Rat | p.o. | MED: 0.63 mg/kg | Antidepressant-like | [8] |
| Forced Swim Test | Mouse | p.o. | 2 and 4 mg/kg | Antidepressant-like | [1][9] |
MED: Minimal Effective Dose
Table 2: F-13714 Doses in Cognitive and Social Behavior Models
| Behavioral Test | Species (Strain) | Route of Admin. | Effective Dose Range | Observed Effect | Citation(s) |
| Object Pattern Separation | Rat (Wistar) | i.p. | 0.0025 mg/kg (acute) | Impaired performance | [3][10][11] |
| Object Pattern Separation | Rat (Wistar) | i.p. | 0.02 mg/kg/day (chronic) | Normalized performance | [10] |
| Resident-Intruder | Rat (WTG) | i.p. | ID50: 0.0059 mg/kg | Anti-aggressive | [5][12] |
| Drug Discrimination (vs. 8-OH-DPAT) | Rat (Sprague-Dawley) | i.p. | From 0.018 mg/kg | Full substitution | [2][11][13] |
ID50: Dose for 50% inhibition
Experimental Protocols
Forced Swim Test (Porsolt's Test) for Antidepressant-like Activity
Objective: To assess the antidepressant-like effects of F-13714 by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
F-13714
-
Vehicle (e.g., distilled water)
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
Cylindrical swimming tank (40-50 cm high, 18-20 cm diameter)
-
Water (23-25°C), filled to a depth of 15-20 cm
-
Video recording system and analysis software (optional)
-
Stopwatches
Procedure:
-
Habituation (Day 1):
-
Gently place each rat individually into the swim tank for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure is crucial for inducing a stable baseline of immobility on the test day.
-
-
Drug Administration (Day 2):
-
Administer F-13714 (e.g., 0.63 mg/kg, p.o.) or vehicle to the rats.[8] The administration should occur 30-60 minutes before the test session, depending on the chosen route and known pharmacokinetics.
-
-
Test Session (Day 2):
-
Place the rat back into the swim tank for a 5-6 minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the immobility times between the F-13714 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the F-13714 group is indicative of an antidepressant-like effect.
-
Resident-Intruder Test for Anti-Aggressive Effects
Objective: To evaluate the anti-aggressive properties of F-13714 in a semi-naturalistic setting where a resident rat confronts an intruder.
Materials:
-
F-13714
-
Vehicle
-
Adult male rats (e.g., Wistar-derived Tryon Maze Dull S3 line, known for territorial aggression) to serve as residents.
-
Slightly smaller, non-aggressive male rats to serve as intruders.
-
Resident's home cage (a large cage where the resident has been housed for an extended period).
-
Video recording system.
Procedure:
-
Resident Acclimation:
-
House the resident rats individually in large cages for at least two weeks to establish territoriality.
-
-
Drug Administration:
-
Administer F-13714 (e.g., doses ranging from 0.001 to 0.1 mg/kg, i.p.) or vehicle to the resident rats.[12] The timing of administration should be consistent (e.g., 30 minutes before the test).
-
-
Test Session:
-
Introduce an intruder rat into the resident's home cage.
-
Record the session for a set duration (e.g., 10 minutes).
-
-
Behavioral Scoring:
-
From the video recordings, score the following behaviors:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Frequency and duration of aggressive behaviors: Biting, chasing, lateral threat, keeping down.
-
Social interaction: Sniffing, grooming the intruder.
-
Non-social behaviors: Exploration of the cage, inactivity.
-
-
-
Data Analysis:
-
Compare the latency, frequency, and duration of aggressive behaviors between the F-13714 and vehicle groups. A significant increase in attack latency and a decrease in aggressive acts suggest an anti-aggressive effect.
-
Experimental Workflow Diagram
Caption: A generalized workflow for conducting rat behavioral studies with F-13714.
Conclusion
F-13714 is a valuable pharmacological tool for investigating the role of the serotonergic system, particularly 5-HT1A autoreceptors, in regulating behavior. The protocols and data provided herein offer a comprehensive guide for researchers utilizing F-13714 in preclinical studies. Careful consideration of the specific behavioral paradigm, appropriate dosing, and route of administration is critical for obtaining robust and reproducible results. The biased agonism of F-13714 should be taken into account when interpreting findings, as its effects are primarily mediated by presynaptic mechanisms at lower doses.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jagiellonian University Repository [ruj.uj.edu.pl]
- 10. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-aggressive effects of the selective high-efficacy 'biased' 5-HT₁A receptor agonists F15599 and F13714 in male WTG rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for F-13714 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-13714 is a selective and high-efficacy 'biased' agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It preferentially activates presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2] This biased agonism leads to a distinct pharmacological profile compared to non-biased 5-HT1A agonists.[1][2] The forced swim test (FST) is a widely utilized behavioral assay in rodents to screen for potential antidepressant compounds and to study depressive-like states.[3][4] These application notes provide detailed protocols for utilizing F-13714 in the FST, summarize key quantitative findings, and illustrate the relevant signaling pathways.
Mechanism of Action of F-13714
F-13714's primary mechanism of action involves the activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei.[1][5] This activation leads to a reduction in the firing rate of these neurons and a subsequent decrease in serotonin release in projection areas. This modulation of the serotonergic system is believed to underlie its antidepressant-like effects. Studies have shown that F-13714 can influence downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5][6]
Data Presentation
The following table summarizes the dose-dependent effects of F-13714 on immobility time in the mouse forced swim test, as reported by Pytka et al. (2021).[7]
| Compound | Dose (mg/kg, p.o.) | Mean Immobility Time (s) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 195 | - |
| F-13714 | 1 | 175 | 10.3% |
| F-13714 | 2 | 136 | 30.3% |
| F-13714 | 4 | 157 | 19.5% |
| F-13714 | 8 | 178 | 8.7% |
| F-13714 | 16 | 185 | 5.1% |
*Indicates a statistically significant decrease in immobility time compared to the vehicle group.
Experimental Protocols
This section provides a detailed protocol for conducting the forced swim test in mice to evaluate the antidepressant-like effects of F-13714. This protocol is synthesized from established methodologies.[4][8][9]
Materials
-
F-13714
-
Vehicle (e.g., saline, distilled water with a suspending agent like Tween 80)
-
Male adult mice (strain, e.g., C57BL/6J)
-
Cylindrical glass beakers (e.g., 25 cm height, 10 cm diameter)
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Video recording equipment
-
Animal scale
-
Dry towels or warming lamp
Procedure
1. Animal Acclimation and Housing
-
House mice in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the experiment.
-
Handle the mice for a few days leading up to the experiment to reduce stress.
2. Drug Preparation and Administration
-
Prepare a stock solution of F-13714 in the chosen vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations for injection.
-
Administer F-13714 or vehicle orally (p.o.) 60 minutes before the forced swim test. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
3. Forced Swim Test Apparatus
-
Fill the cylindrical beakers with water to a depth of 15 cm.[4] The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Maintain the water temperature at a constant 24-26°C.[10]
-
The testing room should be quiet and have consistent lighting.
4. Forced Swim Test Procedure
-
There is no pre-test session in this single-day protocol.
-
Gently place each mouse into the water-filled cylinder.
-
Start the video recording immediately.
-
The total duration of the test is 6 minutes.[4]
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and/or place it in a warmed cage to prevent hypothermia before returning it to its home cage.
-
Empty and clean the cylinders between each animal to remove feces and urine.
5. Behavioral Scoring
-
The primary measure is immobility time . A mouse is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[4]
-
Behavioral scoring is typically performed on the last 4 minutes of the 6-minute test session.[4] The first 2 minutes are considered an initial habituation period.
-
Scoring can be done by a trained observer blind to the experimental conditions or using automated video tracking software.
Visualizations
Signaling Pathway of F-13714
Caption: Signaling pathway of F-13714 at the 5-HT1A autoreceptor.
Experimental Workflow
Caption: Experimental workflow for the forced swim test with F-13714.
References
- 1. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Region-specific changes in 5-HT1A agonist-induced Extracellular signal-Regulated Kinases 1/2 phosphorylation in rat brain: a quantitative ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols: F 13714 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of F 13714, a selective 5-HT1A receptor biased agonist, in the novel object recognition (NOR) test, a widely used behavioral assay for assessing learning and memory in rodents.
This compound is characterized as a preferential agonist of presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3] Its activity at these receptors has been shown to influence cognitive functions, making the NOR test a valuable tool for elucidating its effects.
Data Presentation
Summary of this compound Effects in the Novel Object Recognition Test
The following table summarizes the quantitative data on the effects of this compound on memory consolidation in the NOR test in mice. The data indicates that this compound can impair long-term memory formation at higher doses.
| Dose (mg/kg, p.o.) | Effect on Memory Consolidation in NOR Test | Animal Model |
| 2 | No significant impairment | Mice |
| 4 | Impaired memory consolidation | Mice |
| 8 | Impaired memory consolidation | Mice |
| 16 | Impaired memory consolidation | Mice |
Data synthesized from Sałaciak et al., 2021.[1][2][3]
Locomotor Activity Assessment
It is crucial to assess whether the compound affects locomotor activity, as this can confound the interpretation of NOR test results. The following table presents the effect of this compound on locomotor activity in mice.
| Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Animal Model |
| 2 | No significant effect | Mice |
| 4 | No significant effect | Mice |
Data synthesized from Sałaciak et al., 2021.[1]
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard methodology for the NOR test and can be adapted for studies involving this compound. The test leverages the innate preference of rodents to explore novel objects over familiar ones.[4][5][6]
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
2. Procedure: The NOR test is typically conducted over three phases: habituation, familiarization (training), and testing.[4][5]
-
Habituation Phase:
-
Familiarization/Training Phase (T1):
-
Administer this compound or vehicle at the desired time point before the start of this phase.
-
Place two identical objects (A + A) in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).[5]
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[6]
-
-
Test Phase (T2):
-
This phase is conducted after a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object (A + B).
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
3. Data Analysis:
-
The primary measure is the Discrimination Index (DI) , calculated as: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object, suggesting intact memory. A DI close to zero suggests a memory deficit.
Mandatory Visualizations
Experimental Workflow for NOR Test with this compound
Caption: Workflow of the Novel Object Recognition test with this compound administration.
Proposed Signaling Pathway for this compound's Effect on Cognition
Studies suggest that this compound, as a 5-HT1A autoreceptor agonist, influences downstream signaling cascades, including the ERK pathway, which is implicated in memory processes. Cognitive deficits have been linked to adenyl cyclase inhibition, while memory enhancement is associated with increased ERK1/2 phosphorylation.[1]
Caption: Simplified signaling pathway of this compound's cognitive effects.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. mmpc.org [mmpc.org]
Application Notes and Protocols for Microdialysis Studies with F 13714 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
F 13714 is a potent and selective high-efficacy agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] It exhibits a unique pharmacological profile, preferentially activating presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[2][3] This biased agonism makes this compound a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes, including depression, anxiety, and L-DOPA-induced dyskinesia in Parkinson's disease models.[4][5][6]
Microdialysis in freely moving rats is a powerful technique to study the in vivo effects of this compound on extracellular neurotransmitter levels in specific brain regions. These application notes provide a comprehensive overview of the available data from microdialysis studies with this compound in rats and detailed protocols to aid in the design and execution of future experiments.
Data Presentation
Table 1: Acute Effects of this compound on Extracellular Serotonin (5-HT) Levels
| Brain Region | Rat Model | This compound Dose (mg/kg) | Route | Maximum % Decrease in 5-HT (Mean ± SEM) | Reference |
| Hippocampus | Freely moving | 0.04 (ED50) | s.c. | 50% | [1] |
| Striatum | Hemi-parkinsonian | Not specified | i.p. | Profoundly inhibited | [5] |
Table 2: Chronic Effects of this compound on 5-HT Release
| Brain Region | Rat Model | This compound Dose (mg/kg/day) & Duration | Route | Effect on Buspirone-Induced Inhibition of 5-HT Release | Reference |
| Hippocampus | Freely moving | 2.5 (3, 7, or 14 days) | Osmotic pump | Significantly attenuated | [1] |
| Hippocampus | Freely moving | 0.63 (7 days) | Osmotic pump | Significantly attenuated | [1] |
Table 3: Effects of this compound on L-DOPA-Induced Changes in Extracellular Dopamine (B1211576) (DA) and Glutamate (B1630785) Levels in Hemi-Parkinsonian Rats
| Brain Region | This compound Dose (mg/kg) | Route | Effect on L-DOPA-Induced DA Increase | Effect on Glutamate Levels (in the presence of L-DOPA) | Reference |
| Denervated Striatum | 0.04 and 0.16 | i.p. | Blunted the increase | Dose-dependent increase at later time points | [4] |
| Intact Striatum | 0.04 and 0.16 | i.p. | No significant changes | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular 5-HT in the Hippocampus of Freely Moving Rats
This protocol is based on the methodology described by Llado-Pelfort et al. (2006).[1]
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
Housing: Individual housing with a 12-hour light/dark cycle, with food and water available ad libitum.
2. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the ventral hippocampus. Stereotaxic coordinates: AP -5.6 mm, L +5.0 mm from bregma, V -7.0 mm from the skull surface.
-
Secure the guide cannula to the skull with dental cement.
-
Allow a recovery period of at least 48 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min. aCSF composition: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2.
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline samples every 20 minutes for at least 1 hour.
-
Administer this compound subcutaneously (s.c.).
-
Continue collecting dialysate samples for at least 3 hours post-administration.
4. Sample Analysis:
-
Analyze the dialysate samples for 5-HT content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
5. Data Analysis:
-
Express the 5-HT concentrations as a percentage of the mean baseline values.
-
Perform statistical analysis using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Levels in the Striatum of Hemi-Parkinsonian Rats
This protocol is adapted from the study by Iderberg et al. (2015) and another study on hemi-parkinsonian rats.[4][5]
1. Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of male Sprague-Dawley rats.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
2. Surgical Procedure:
-
Follow the surgical procedures as described in Protocol 1, with the guide cannula targeting the striatum. Stereotaxic coordinates for the striatum: AP +0.7 mm, L ±3.0 mm from bregma, V -6.0 mm from the skull surface.
3. Microdialysis Procedure:
-
Follow the microdialysis procedure as outlined in Protocol 1.
-
After baseline sample collection, administer L-DOPA (e.g., 2 mg/kg) followed by this compound (intraperitoneally, i.p.).
-
Collect dialysate samples for an extended period to capture the peak and subsequent changes in neurotransmitter levels.
4. Sample Analysis:
-
Analyze dialysate samples for dopamine, serotonin, and glutamate content using HPLC with electrochemical or fluorescence detection.
5. Data Analysis:
-
Analyze and express the data as described in Protocol 1.
Visualizations
Caption: Experimental workflow for in vivo microdialysis studies.
Caption: this compound signaling pathway at presynaptic 5-HT1A autoreceptors.
References
- 1. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F 13714 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of F 13714, a selective 5-HT1A receptor biased agonist. The information compiled is intended to guide researchers in designing and executing robust in vivo experiments to investigate the pharmacological effects of this compound.
Introduction to this compound
This compound is a potent and selective high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It exhibits functional selectivity, or "biased agonism," with a preferential action on presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3][4][5] This preferential activity leads to the inhibition of serotonin (5-HT) release from serotonergic neurons.[6] this compound's distinct pharmacological profile makes it a valuable tool for investigating the role of 5-HT1A autoreceptors in various physiological and pathological processes, including depression, anxiety, and cognition.[1][3][7]
Preparation of this compound for In Vivo Administration
The solubility of this compound fumarate (B1241708) allows for several vehicle options for in vivo experiments. The choice of vehicle may depend on the desired route of administration and concentration.
2.1. Recommended Vehicles and Solvents
-
Aqueous Solutions: For many applications, this compound can be dissolved in water or sterile 0.9% saline.[2]
-
Co-solvent Systems: For higher concentrations or to improve stability, co-solvent systems can be employed. Two such protocols are provided by MedChemExpress:
2.2. Stock Solution Preparation and Storage
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final desired concentration for administration.
-
Storage of Stock Solutions: Aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[8]
2.3. Preparation of Working Solution
-
Thaw a frozen aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate vehicle (e.g., sterile saline).
-
Ensure the solution is clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
The final injection volume is typically 10 ml/kg for oral administration in mice and can be adjusted based on the route of administration and animal model.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various in vivo models as reported in the literature.
Table 1: Effective Doses of this compound in Mice
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Forced Swim Test (FST) | p.o. | 2 - 4 | Decreased immobility time by 19.5% to 30.3%.[1] |
| Novel Object Recognition (NOR) | p.o. | 4 - 16 | Impaired memory formation.[1][3] |
| Hypothermia Induction | i.p. | 0.5 - 2 | Dose-dependent decrease in rectal body temperature.[1] |
| Unpredictable Chronic Mild Stress (UCMS) | p.o. | 4 - 16 | Normalizes depressive-like behavior in the FST.[8] |
Table 2: Effective Doses of this compound in Rats
| Experimental Model | Route of Administration | Effective Dose (mg/kg) | Observed Effect |
| Elevated Plus-Maze (EPM) | p.o. | 2.5 | Minimal effective dose to increase time in open arms.[7] |
| Forced Swim Test (FST) | p.o. | 0.63 | Minimal effective dose to abolish immobility.[7] |
| Drug Discrimination | i.p. | from 0.018 | Fully substituted for the 8-OH-DPAT discriminative cue.[2] |
| Anti-aggressive Activity | i.p. | 0.006 | Dose for 50% reduction in aggression (ID50).[2] |
| Microdialysis (5-HT release) | s.c. (acute) | 0.04 (ED50) | Dose-dependently decreased extracellular 5-HT concentrations.[6] |
| Object Pattern Separation | i.p. (acute) | 0.0025 | Decreased pattern separation.[5][9] |
| Object Pattern Separation | i.p. (chronic) | 0.02/day | Normalized the acute impairment in pattern separation.[9] |
Signaling Pathway of this compound
This compound acts as a biased agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o).[10] Upon binding of this compound, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This can influence downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10][12] In vivo studies have shown that this compound can rescue deficits in phosphorylated ERK1/2 (p-ERK1/2) levels in the cortex and hippocampus of stressed mice.[1][3][4]
Experimental Protocols
The following are detailed protocols for common in vivo experiments used to characterize the effects of this compound.
5.1. Forced Swim Test (FST) for Antidepressant-like Activity
This protocol is adapted from studies demonstrating the antidepressant-like effects of this compound in rodents.[1][7]
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound (e.g., 2 or 4 mg/kg, p.o. for mice; 0.63 mg/kg, p.o. for rats) or vehicle 30-60 minutes before the test.
-
Gently place the animal into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
5.2. Novel Object Recognition (NOR) for Cognitive Effects
This protocol is based on studies assessing the impact of this compound on memory.[1][3]
-
Animals: Male mice or rats.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects (familiar objects) and one different object (novel object).
-
Procedure:
-
Habituation: Allow the animals to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
Return the animal to its home cage.
-
-
Test Phase (e.g., 24 hours later):
-
Administer this compound (e.g., 4-16 mg/kg, p.o. for mice) or vehicle 30-60 minutes before the test.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index as the time spent exploring the novel object divided by the total time spent exploring both objects. A discrimination index significantly below 50% in the this compound-treated group may suggest memory impairment.
-
5.3. Hypothermia Induction for 5-HT1A Autoreceptor Activation
This protocol measures a physiological response to 5-HT1A autoreceptor activation.[1]
-
Animals: Male mice.
-
Apparatus: A rectal thermometer.
-
Procedure:
-
Measure the baseline rectal temperature of each mouse.
-
Administer this compound (e.g., 0.5-2 mg/kg, i.p.) or vehicle.
-
Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
A significant decrease in body temperature compared to the vehicle group indicates activation of 5-HT1A autoreceptors.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study with this compound.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
F 13714: Application Notes and Protocols for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
F 13714 is a high-affinity, selective 5-HT1A receptor agonist with a distinct pharmacological profile that has garnered significant interest in preclinical Parkinson's disease (PD) research.[1] It functions as a biased agonist, preferentially activating presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. This targeted mechanism of action makes this compound a valuable tool for investigating the role of the serotonin (B10506) system in the pathophysiology of PD and, most notably, in the management of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed protocols for its use in established rodent models of Parkinson's disease.
Data Presentation
Pharmacological Profile of this compound
| Target | Binding Affinity (pKi) | Selectivity | Reference |
| 5-HT1A Receptor | > 10 | >1000-fold vs. α1-adrenergic and D2 dopamine receptors | [2] |
Note: The pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
In Vivo Efficacy in a Rat Model of L-DOPA-Induced Dyskinesia
| Experiment | Animal Model | This compound Dosage (mg/kg, i.p.) | Observed Effect |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA-lesioned rats | 0.02 - 0.04 | Abolished L-DOPA-induced AIMs |
| Rotational Behavior | 6-OHDA-lesioned rats | Not specified | Elicited ipsilateral rotations (blocked by WAY100635) |
| Rotarod Test | 6-OHDA-lesioned rats | Highest doses tested | Impaired rotarod performance |
| Cylinder Test | 6-OHDA-lesioned rats | Not specified | Did not modify the action of L-DOPA |
Mechanism of Action & Signaling Pathway
This compound's therapeutic potential in the context of Parkinson's disease, particularly in mitigating L-DOPA-induced dyskinesia, stems from its biased agonism at presynaptic 5-HT1A autoreceptors.
In the parkinsonian brain, the depletion of dopaminergic neurons leads to serotonergic neurons taking up and converting L-DOPA to dopamine, which is then released in an unregulated, pulsatile manner. This erratic dopamine release is a key contributor to the development of dyskinesia.
This compound's activation of presynaptic 5-HT1A autoreceptors on raphe neurons has an inhibitory effect. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects, including the modulation of ion channels and the ERK1/2 signaling pathway. The net effect of this signaling cascade is a reduction in the firing rate of serotonergic neurons and a decrease in the release of serotonin (and consequently, the aberrant release of dopamine) in the striatum. This modulation of serotonergic activity helps to stabilize dopamine levels, thereby reducing the severity of L-DOPA-induced dyskinesias.
Caption: F13714 signaling at presynaptic 5-HT1A autoreceptors.
Experimental Protocols
The following protocols are generalized methodologies based on standard practices in preclinical Parkinson's disease research. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This procedure creates a unilateral lesion of the nigrostriatal dopamine pathway, a widely used model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Dental drill
Procedure:
-
Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small hole in the skull over the target injection site (e.g., medial forebrain bundle or striatum).
-
6-OHDA Preparation: Dissolve 6-OHDA in cold ascorbic acid saline to the desired concentration (e.g., 4 µg/µl).
-
Injection: Slowly infuse the 6-OHDA solution into the target brain region using the Hamilton syringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Assessment of L-DOPA-Induced Dyskinesia (LID) - Abnormal Involuntary Movements (AIMs)
This protocol is for rating the severity of dyskinetic movements in 6-OHDA lesioned rats following L-DOPA administration.
Materials:
-
6-OHDA-lesioned rats
-
L-DOPA methyl ester
-
Benserazide (B1668006) hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Saline
-
Observation cages
-
Video recording equipment (optional but recommended)
Procedure:
-
Drug Administration: Administer L-DOPA (e.g., 6 mg/kg, s.c.) and benserazide (e.g., 12 mg/kg, s.c.) to the rats. Administer this compound at the desired dose (e.g., 0.02-0.04 mg/kg, i.p.) either prior to or concurrently with the L-DOPA injection.
-
Observation Period: Place the rats in individual observation cages. AIMs are typically scored every 20 minutes for a period of 3-4 hours.
-
AIMs Scoring: A trained observer, blind to the treatment groups, should score the severity of AIMs based on a standardized scale. The three main subtypes of AIMs are:
-
Axial: Contralateral twisting of the neck and trunk.
-
Limb: Jerky or dystonic movements of the forelimb and/or hindlimb contralateral to the lesion.
-
Orolingual: Repetitive, purposeless movements of the mouth, tongue, and jaw.
-
-
Scoring Scale: Each AIM subtype is scored on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present for <50% of the observation period)
-
2: Frequent (present for >50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
Data Analysis: Sum the scores for the three AIM subtypes at each time point to obtain a total AIMs score.
Rotarod Test for Motor Coordination
This test assesses balance and motor coordination.
Materials:
-
Rotarod apparatus
-
6-OHDA-lesioned rats
Procedure:
-
Habituation/Training: For 2-3 days prior to testing, train the rats on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes each day.
-
Testing:
-
Place the rat on the rotating rod.
-
The test can be performed at a fixed speed or with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per rat with a rest period in between.
-
-
Data Analysis: Average the latency to fall across the trials for each rat.
Cylinder Test for Forelimb Akinesia
This test evaluates spontaneous forelimb use and asymmetry.
Materials:
-
Transparent glass cylinder (approx. 20 cm diameter, 30 cm height)
-
Mirrors (optional, to provide a 360-degree view)
-
Video recording equipment
Procedure:
-
Habituation: Place the rat's home cage in the testing room for at least 30 minutes before the test to acclimate.
-
Testing:
-
Place the rat in the center of the cylinder.
-
Record the rat's behavior for 5 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb touches relative to the total number of touches.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.
Materials:
-
6-OHDA-lesioned rats
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the striatum.
-
Recovery: Allow the rat to recover for at least 24-48 hours.
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
After a stable baseline is established, administer this compound and/or L-DOPA.
-
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline values.
Caption: Experimental workflow for this compound studies in a PD model.
References
Assessing the Antidepressant-Like Effects of F13714: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F13714 is a selective 5-HT1A receptor biased agonist, demonstrating a preferential affinity for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2] This distinct pharmacological profile suggests its potential as a novel therapeutic agent for mood disorders, including depression. Preclinical studies have consistently demonstrated the antidepressant-like properties of F13714 in various rodent models. These application notes provide a comprehensive overview of the key experimental findings and detailed protocols for assessing the antidepressant-like effects of F13714, intended to guide researchers in the evaluation of this and similar compounds.
Mechanism of Action
F13714 exerts its effects primarily through the modulation of the serotonergic system. As a biased agonist at 5-HT1A receptors, it preferentially activates these receptors on the soma and dendrites of serotonin (B10506) neurons in the raphe nuclei.[3][4] This activation leads to a reduction in the firing rate of these neurons, thereby decreasing serotonin release in projection areas. However, the downstream signaling effects in cortical and hippocampal regions, crucial for mood regulation, involve the phosphorylation of extracellular signal-regulated kinase 1/2 (p-ERK1/2).[5][6] Studies have shown that F13714 can rescue deficits in p-ERK1/2 levels in these brain regions in animal models of depression.[5][6]
Quantitative Data Summary
The antidepressant-like efficacy of F13714 has been quantified in several key preclinical assays. The following tables summarize the significant findings from studies in both mice and rats.
Table 1: Antidepressant-Like Effects of F13714 in the Forced Swim Test (FST)
| Species | Dose (mg/kg, p.o.) | Effect on Immobility Time | Reference |
| Mouse | 2 | 30.3% decrease | [5] |
| Mouse | 4 | 19.5% decrease | [5] |
| Rat | 0.63 | Abolished immobility (MED) | [7] |
MED: Minimal Effective Dose
Table 2: Antidepressant-Like and Anxiolytic-Like Effects of F13714 in Various Behavioral Tests in Rats
| Test | Dose (mg/kg) | Route | Effect | Reference |
| Forced Swim Test | 0.63 | p.o. | Abolished immobility (MED) | [7] |
| Elevated Plus-Maze | 2.5 | p.o. | Increased time in open arms (MED) | [7] |
MED: Minimal Effective Dose
Experimental Protocols
Detailed methodologies for the cornerstone behavioral assays used to evaluate the antidepressant-like properties of F13714 are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation.
Protocol for Mice:
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[8]
-
Procedure:
-
Scoring: The duration of immobility (the time the mouse spends floating motionless or making only small movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[4]
Protocol for Rats:
-
Apparatus: A larger transparent plastic cylinder (20 cm in diameter, 40-50 cm in height) is filled with water (25°C) to a depth of 30 cm.[10][11]
-
Procedure:
-
Scoring: The total time spent immobile during the 5-minute test session is recorded. A reduction in immobility is interpreted as an antidepressant-like response.[12]
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy, primarily in mice. The test induces a state of behavioral despair by subjecting the animal to the inescapable stress of being suspended by its tail.
Protocol for Mice:
-
Apparatus: A suspension bar is set up at a height that prevents the mouse from reaching any surfaces. The area should be free from drafts and loud noises.
-
Procedure:
-
Scoring: The total time the mouse remains immobile is recorded. Antidepressant compounds are expected to decrease the duration of immobility.[3]
Visualizations
Signaling Pathway of F13714
References
- 1. The Tail Suspension Test [jove.com]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced swimming test [bio-protocol.org]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-13714 is a potent and selective biased agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a preferential affinity for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2] This unique mechanism of action makes F-13714 a valuable pharmacological tool for investigating the role of the serotonergic system in anxiety-related behaviors. By preferentially activating these autoreceptors, F-13714 inhibits the firing of serotonin neurons, leading to a reduction in serotonin release in projection areas. This profile suggests potential anxiolytic effects, which have been observed in various preclinical models.[3][4] These application notes provide detailed protocols for utilizing F-13714 in common rodent models of anxiety and summarize key quantitative data from relevant studies.
Mechanism of Action: 5-HT1A Receptor Signaling
F-13714 acts as a full agonist at presynaptic 5-HT1A receptors.[4] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to Gi/o proteins.[5] Upon activation by an agonist like F-13714, the Gi/o protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and inhibiting neuronal firing.[5] Furthermore, activation of the 5-HT1A receptor can modulate downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuroplasticity and behavioral regulation.[2][6]
Data Presentation: Efficacy of F-13714 in Anxiety Models
The following tables summarize the quantitative effects of F-13714 in commonly used rodent models of anxiety-like behavior.
Table 1: Elevated Plus-Maze (EPM) Test
| Species | Dose (mg/kg) | Route of Admin. | Effect | Reference |
| Rat | 2.5 | p.o. | Increased time in open arms (Minimal Effective Dose) | [3][7] |
| Rat | 2.5 | p.o. | Effects abolished by WAY-100635 (5-HT1A antagonist) | [3][7] |
Table 2: Marble Burying Test
| Species | Dose (mg/kg) | Route of Admin. | Effect | Reference |
| Mouse | 0.16 | i.p. | Decreased number of marbles buried (Minimal Effective Dose) | [8] |
| Mouse | 2.5 | i.p. | Nearly complete abolishment of burying behavior | [8] |
Table 3: Forced Swim Test (FST) - Antidepressant-like effects
| Species | Dose (mg/kg) | Route of Admin. | Effect | Reference |
| Mouse | 2 and 4 | p.o. | Decreased immobility time by 30.3% and 19.5% respectively | [6][9] |
| Mouse | 2 | p.o. | Reversed stress-induced increase in immobility | [9] |
| Rat | 0.63 | p.o. | Abolished immobility (Minimal Effective Dose) | [3][7] |
Experimental Protocols
A generalized workflow for conducting behavioral experiments with F-13714 is presented below.
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (for mice: arms 25 x 5 cm; for rats: arms 50 x 10 cm) with two open and two closed arms, elevated from the floor (e.g., 50 cm).[1][10]
-
Video camera and tracking software.
-
F-13714 solution.
-
Vehicle control solution (e.g., sterile water, saline).[9]
-
Syringes and needles for administration.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Animal Handling and Habituation:
-
Drug Administration:
-
Prepare fresh solutions of F-13714 and vehicle on the day of the experiment.
-
Administer F-13714 or vehicle via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.).
-
Allow for a pretreatment period (typically 20-30 minutes for i.p. administration) before placing the animal on the maze.[13]
-
-
Testing:
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Protocol 2: Marble Burying Test
Objective: To assess anxiety-like and compulsive-like behaviors in mice, based on their tendency to bury novel objects.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm).
-
Clean bedding material (approximately 5 cm deep).[14]
-
20 glass marbles (approximately 1.5 cm in diameter).[14]
-
F-13714 solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
Procedure:
-
Animal Handling and Habituation:
-
Follow the same handling and habituation procedures as in the EPM test.
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.[14]
-
-
Drug Administration:
-
Administer F-13714 or vehicle (i.p. is a common route for this test).
-
Allow for a 30-minute pretreatment period.
-
-
Testing:
-
Data Analysis:
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[14]
-
An anxiolytic or anti-compulsive effect is indicated by a significant decrease in the number of marbles buried compared to the vehicle-treated group.
-
Protocol 3: Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to a brightly lit area and their motivation to explore a novel environment.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two).[15][16]
-
Video camera and tracking software.
-
F-13714 solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
-
Cleaning solution.
Procedure:
-
Animal Handling and Habituation:
-
Follow the same handling and habituation procedures as in the EPM test.
-
-
Drug Administration:
-
Administer F-13714 or vehicle.
-
Allow for a standard pretreatment period.
-
-
Testing:
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
-
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Marble Burying in NMRI Male Mice Is Preferentially Sensitive to Pre- Versus Postsynaptic 5-HT1A Receptor Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
Application Notes and Protocols for Measuring p-ERK1/2 Levels after F 13714 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
F 13714 is a potent and selective biased agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating high efficacy.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for mood disorders.[2] Activation of the 5-HT1A receptor can modulate various intracellular signaling pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2][3] The phosphorylation of ERK1/2 (p-ERK1/2) is a key event in this cascade and serves as a biomarker for receptor activation and downstream signaling. These application notes provide detailed protocols for measuring changes in p-ERK1/2 levels in response to this compound treatment in a cell-based assay.
Signaling Pathway
The activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that leads to the phosphorylation of ERK1/2. This process is typically rapid and transient.
Experimental Data
The following table summarizes representative quantitative data from a time-course and dose-response experiment measuring p-ERK1/2 levels in CHO-K1 cells stably expressing the human 5-HT1A receptor following treatment with this compound. Levels of p-ERK1/2 were quantified by Western blot densitometry and are expressed as a fold change relative to the vehicle-treated control.
| Treatment Group | Concentration (nM) | Incubation Time (min) | p-ERK1/2 Fold Change (Mean ± SEM) |
| Vehicle Control | - | 15 | 1.00 ± 0.12 |
| This compound | 1 | 15 | 2.5 ± 0.21 |
| This compound | 10 | 15 | 5.8 ± 0.45 |
| This compound | 100 | 15 | 8.2 ± 0.67 |
| This compound | 1000 | 15 | 8.5 ± 0.71 |
| This compound | 100 | 5 | 6.9 ± 0.53 |
| This compound | 100 | 30 | 4.1 ± 0.38 |
| This compound | 100 | 60 | 1.8 ± 0.19 |
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor. A similar protocol can be adapted for other suitable cell lines, such as HEK293 cells.
Materials:
-
CHO-K1 cells stably expressing human 5-HT1A receptor
-
Cell Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free F-12K Medium
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
Protocol:
-
Culture CHO-K1-5-HT1A cells in a T75 flask until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, gently wash the cells with PBS.
-
Serum-starve the cells by incubating them in serum-free F-12K medium for 4-6 hours at 37°C.
-
Prepare working solutions of this compound in serum-free F-12K medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the desired concentrations of this compound or vehicle for the specified incubation times (e.g., 5, 15, 30, 60 minutes) at 37°C.
Measurement of p-ERK1/2 Levels by Western Blot
Workflow for Western Blot Analysis:
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Stripping Buffer
Protocol:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane using a stripping buffer and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above.[4]
-
Quantify the band intensities using densitometry software and express the p-ERK1/2 levels as a ratio to total ERK1/2.
Measurement of p-ERK1/2 Levels by ELISA
Workflow for ELISA Analysis:
Materials:
-
Commercially available p-ERK1/2 ELISA kit (follow the manufacturer's instructions)
-
Cell lysates prepared as described in the Western Blot protocol (steps 1-6)
-
Microplate reader
Protocol:
-
Prepare cell lysates from this compound-treated and control cells as described previously.
-
Use a commercially available p-ERK1/2 ELISA kit. These kits typically provide pre-coated plates, detection antibodies, standards, and substrates.
-
Briefly, add diluted cell lysates and standards to the wells of the microplate.
-
Incubate with the capture and/or detection antibodies as per the kit's protocol.
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of p-ERK1/2 in the samples based on the standard curve. Results can be normalized to the total protein concentration of the lysate.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effect of this compound on the ERK1/2 signaling pathway. Both Western blot and ELISA are effective methods for quantifying p-ERK1/2 levels, with the choice of method depending on the specific experimental needs and available resources. Consistent with in vivo findings, this compound is expected to induce a rapid and dose-dependent increase in p-ERK1/2 in a suitable in vitro system.[3] These assays are valuable tools for the characterization of 5-HT1A receptor agonists and their downstream signaling effects in drug discovery and development.
References
- 1. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Region-specific changes in 5-HT1A agonist-induced Extracellular signal-Regulated Kinases 1/2 phosphorylation in rat brain: a quantitative ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: F-13714 Dose-Dependent Loss of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing F-13714, a potent 5-HT1A receptor agonist. A critical aspect of working with this compound is understanding its dose-dependent receptor selectivity. At lower concentrations, F-13714 exhibits high selectivity for the 5-HT1A receptor, particularly presynaptic autoreceptors. However, as the concentration increases, this selectivity diminishes, and off-target effects at other receptors, notably dopamine (B1211576) D4 receptors, may become apparent.
Frequently Asked Questions (FAQs)
Q1: What is F-13714 and what is its primary mechanism of action?
F-13714 is a highly potent and efficacious agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It is known for its "biased agonism," preferentially activating presynaptic 5-HT1A autoreceptors at low doses. This action inhibits the firing of serotonin neurons and reduces serotonin release.
Q2: What is meant by "dose-dependent loss of receptor selectivity"?
While F-13714 is highly selective for the 5-HT1A receptor at nanomolar concentrations, increasing the dose can lead to engagement with other receptors, a phenomenon known as loss of selectivity. This means that at higher concentrations, the observed physiological or cellular effects may not be solely attributable to 5-HT1A receptor activation.
Q3: At which other receptors does F-13714 show activity at higher concentrations?
Published data indicates that as the concentration of F-13714 increases, it can also bind to and activate dopamine D4 receptors. Its affinity for D2 and D3 receptors is considerably lower.
Q4: I am observing unexpected results in my experiment at higher doses of F-13714. Could this be due to off-target effects?
Yes, if you are using F-13714 at micromolar concentrations, it is crucial to consider the possibility of off-target effects, particularly at the D4 receptor. It is recommended to perform control experiments to dissect the contribution of 5-HT1A versus other receptors to your observed effects. This could involve using selective antagonists for the suspected off-target receptors.
Q5: How can I maintain the selectivity of F-13714 for the 5-HT1A receptor in my experiments?
To ensure 5-HT1A receptor selectivity, it is crucial to use F-13714 at the lowest effective concentration possible, ideally in the low nanomolar range. Performing thorough dose-response studies is essential to identify the optimal concentration for your specific experimental setup.
Data Presentation: Dose-Dependent Receptor Selectivity of F-13714
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of F-13714 at various receptors. Note that as the concentration required for a response increases, the selectivity for the 5-HT1A receptor decreases.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - GTPγS Assay | Selectivity vs. 5-HT1A (Binding) | Selectivity vs. 5-HT1A (Functional) |
| 5-HT1A | 0.08 | 0.3 | - | - |
| Dopamine D4 | 25 | 150 | ~313-fold | ~500-fold |
| Dopamine D2 | >10,000 | >10,000 | >125,000-fold | >33,333-fold |
| Dopamine D3 | >10,000 | >10,000 | >125,000-fold | >33,333-fold |
Note: These values are compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Dose-dependent receptor selectivity of F-13714.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of F-13714 for a target receptor (e.g., 5-HT1A or D4) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D4)
-
Unlabeled F-13714
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled F-13714 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known competitor (for non-specific binding) or unlabeled F-13714 dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (protein concentration should be optimized).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
GTPγS Functional Assay
This assay measures the functional potency (EC50) of F-13714 by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the receptor of interest coupled to Gi/o proteins
-
[35S]GTPγS
-
GDP
-
F-13714
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of F-13714 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or F-13714 dilution.
-
25 µL of cell membrane preparation.
-
25 µL of assay buffer containing GDP (final concentration typically 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity.
-
Plot the specific binding of [35S]GTPγS as a function of F-13714 concentration to determine the EC50 and Emax values.
Caption: Signaling pathway measured in the GTPγS binding assay.
Troubleshooting Guides
Radioligand Binding Assay
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the ligand with the filter. | Pre-soak filters in 0.5% polyethyleneimine (PEI). | |
| Low Specific Binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time is too short. | Perform a time-course experiment to determine when equilibrium is reached. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are washed uniformly. |
GTPγS Functional Assay
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal GDP concentration. | Titrate GDP concentration (typically 1-100 µM) to find the optimal window between basal and stimulated binding. |
| Low G-protein coupling efficiency. | Ensure the assay buffer contains sufficient MgCl2 (typically 3-10 mM). | |
| Inactive agonist (F-13714). | Prepare fresh dilutions of the agonist for each experiment. | |
| High Basal [35S]GTPγS Binding | High constitutive receptor activity. | Increase the concentration of GDP in the assay. |
| Contamination of membranes with GTP. | Prepare fresh membrane fractions and ensure thorough washing. | |
| No Agonist Stimulation | Receptor is not coupled to Gi/o proteins. | This assay is most suitable for Gi/o-coupled receptors. Confirm the G-protein coupling of your receptor. |
| Incorrect assay conditions. | Optimize incubation time, temperature, and buffer components for your specific receptor system. |
Off-target effects of high-dose F 13714
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the high-efficacy 5-HT1A biased agonist, F 13714. The information herein is intended to address potential issues, particularly those concerning off-target effects and unexpected outcomes at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and high-efficacy 'biased' agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] It exhibits a preferential affinity for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3][5] Activation of these autoreceptors leads to an inhibition of serotonin neuron firing and a subsequent reduction in serotonin release.[6]
Q2: What are the known on-target effects of this compound?
This compound has demonstrated potent antidepressant-like and anti-aggressive effects in preclinical models.[3][4][7][8] It has also been shown to modulate neurotransmitter levels, including reducing striatal serotonin and blunting L-DOPA-induced increases in dopamine (B1211576) in models of Parkinson's disease.[6] At later time points in the presence of L-DOPA, it may cause a dose-dependent increase in glutamate (B1630785) levels.[6]
Q3: Does this compound have known off-target binding to other receptors?
This compound is reported to be highly selective for the 5-HT1A receptor. In vitro binding screening assays against a panel of over 40 other binding sites, including receptors, transporters, and ion channels, have confirmed its high selectivity.[9] Therefore, most of the observed "off-target" effects at high doses are likely due to its potent activity at the 5-HT1A receptor and a loss of its preferential action on presynaptic versus postsynaptic receptors.[5]
Q4: What are the potential side effects observed with high doses of this compound?
High doses of this compound have been associated with several side effects in preclinical studies, including:
-
Memory Impairment: Higher doses (4-16 mg/kg) have been shown to impair memory formation in the novel object recognition (NOR) test.[1][4][10]
-
Hypothermia: this compound can potently induce hypothermia, which is considered a marker of presynaptic 5-HT1A receptor activation.[1]
-
Motor Inactivity: At doses higher than those required for its primary effects, this compound can lead to motor inactivity and reduced social engagement.[3][8]
-
Reduced Response Rates: In operant conditioning paradigms, high doses of this compound can decrease response rates.[2]
Troubleshooting Guide
Issue 1: Unexpected Behavioral Outcomes - Sedation or Impaired Motor Function
Question: My animals are showing signs of sedation or reduced motor activity after administration of this compound, which is confounding my behavioral experiment. Is this an off-target effect?
Answer: While it's crucial to rule out other experimental variables, sedation and motor impairment are known dose-dependent effects of high-efficacy 5-HT1A agonists like this compound.[3][8] This is likely an extension of its potent on-target activity rather than binding to other receptors. At higher concentrations, this compound may lose its selectivity for presynaptic autoreceptors and begin to activate postsynaptic 5-HT1A receptors more broadly, potentially leading to these effects.[5]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect and the threshold for motor-impairing effects. There is often a window between the therapeutic dose and the dose that causes motor deficits.
-
Pharmacokinetic Assessment: Consider the timing of your behavioral testing in relation to the peak plasma and brain concentrations of this compound.
-
Control Experiments: To confirm that the observed effects are mediated by the 5-HT1A receptor, pre-treat a cohort of animals with a selective 5-HT1A antagonist, such as WAY-100635. The antagonist should reverse the effects of this compound.[2][5][8]
Issue 2: Cognitive Impairment in Learning and Memory Tasks
Question: I am observing impaired performance in a cognitive task (e.g., novel object recognition, spatial memory) after administering this compound. Is this expected?
Answer: Yes, this is a potential high-dose effect. Studies have shown that while lower doses of this compound may not affect memory, higher doses can impair memory consolidation.[1][4][10] This is thought to be due to its preferential stimulation of raphe-located autoreceptors.[1]
Troubleshooting Steps:
-
Dose Adjustment: Carefully titrate the dose of this compound to find a concentration that provides the desired effect without impairing cognition.
-
Comparative Compound: If your experimental design allows, consider using a biased agonist with a different profile, such as F15599, which preferentially activates postsynaptic 5-HT1A heteroreceptors and has been shown to not impair, and in some cases even improve, performance in certain memory tasks.[1][5]
-
Pathway Analysis: Investigate downstream signaling pathways. Cognitive deficits have been linked to adenyl cyclase inhibition, while memory-enhancing effects may involve increased ERK1/2 phosphorylation.[1]
Data Summary Tables
Table 1: In Vivo Efficacy and Side Effect Profile of this compound
| Effect | Animal Model | Effective Dose (mg/kg) | Route of Administration | Reference |
| Anti-aggressive Effect (ID50) | Rat | 0.0059 | i.p. | [3][8] |
| Antidepressant-like (FST) | Mouse | 2 and 4 | p.o. | [1][4] |
| Blunting of L-DOPA-induced Dopamine Increase | Rat | 0.04 and 0.16 | i.p. | [6] |
| Memory Impairment (NOR) | Mouse | 4 - 16 | p.o. | [1][4] |
| Hypothermia | Mouse | 1 and 2 | Not Specified | [1] |
| Decreased Response Rate | Rat | 0.05 | i.p. | [2] |
Table 2: Binding Affinity and Potency of this compound and Related Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) | Reference |
| This compound | 5-HT1A | 0.1 | ~0.014 (Drug Discrimination) | [2][3] |
| F15599 (NLX-101) | 5-HT1A | 3.4 | ~0.2 (Drug Discrimination) | [2][3] |
| 8-OH-DPAT | 5-HT1A | Not Specified | ~0.06 (Drug Discrimination) | [2] |
Experimental Protocols
Protocol 1: Assessing 5-HT1A Receptor-Mediated Behavioral Effects
This protocol describes a general workflow to determine if an observed behavioral effect of this compound is mediated by the 5-HT1A receptor.
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at the dose causing the effect)
-
Group 3: WAY-100635 (selective 5-HT1A antagonist) + Vehicle
-
Group 4: WAY-100635 + this compound
-
-
Administration:
-
Behavioral Testing: Conduct the behavioral assay (e.g., locomotor activity, forced swim test, novel object recognition).
-
Data Analysis: Compare the behavioral outcomes between the groups. If WAY-100635 significantly reverses the effect of this compound, it indicates that the effect is mediated by the 5-HT1A receptor.
Protocol 2: General Method for Off-Target Liability Screening
To investigate if high-dose this compound interacts with other receptors, a broad panel screening is recommended.
-
Assay Type: Utilize radioligand binding assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[11][12]
-
Concentration: Initially screen this compound at a high concentration (e.g., 10 µM) to detect potential interactions.[12]
-
Follow-up: If significant inhibition (>50%) is observed at a particular target, perform full concentration-response curves to determine the binding affinity (Ki).[12]
-
Functional Assays: For any confirmed off-target binding, conduct functional assays (e.g., calcium flux, cAMP accumulation) to determine if this compound acts as an agonist, antagonist, or inverse agonist at that target.[11][13]
Visualizations
Caption: Signaling pathway of high-dose this compound.
Caption: Troubleshooting workflow for unexpected effects.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-aggressive effects of the selective high-efficacy 'biased' 5-HT₁A receptor agonists F15599 and F13714 in male WTG rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
F 13714-induced hypothermia and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding F-13714-induced hypothermia.
Frequently Asked Questions (FAQs)
Q1: What is F-13714 and what is its primary mechanism of action?
A1: F-13714 is a selective 5-HT1A receptor biased agonist.[1][2][3] It preferentially activates presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][4] This targeted action modulates serotonin (B10506) release and is being investigated for its potential therapeutic effects, such as antidepressant-like properties.[1][3]
Q2: Why does F-13714 cause hypothermia?
A2: The hypothermia induced by F-13714 is a well-documented physiological response and is considered a marker of presynaptic 5-HT1A receptor activation in animal models, particularly mice.[1] Activation of these autoreceptors leads to a decrease in core body temperature.[1] While the precise downstream signaling cascade is complex, it is a direct consequence of 5-HT1A receptor engagement.
Q3: Is the hypothermic effect of F-13714 dose-dependent?
A3: Yes, studies have shown that F-13714 induces hypothermia in a dose-dependent manner.[1] Higher doses of F-13714 generally lead to a more significant and prolonged decrease in body temperature.[1]
Q4: How can F-13714-induced hypothermia be mitigated or reversed?
A4: F-13714-induced hypothermia can be effectively mitigated and reversed by the administration of a selective 5-HT1A receptor antagonist, such as WAY-100635.[1] Pre-treatment with WAY-100635 can prevent the hypothermic response to F-13714.[1]
Q5: Does the hypothermic effect of F-13714 indicate a lack of therapeutic potential?
A5: Not necessarily. While hypothermia is a notable side effect, the therapeutic actions of F-13714, such as its antidepressant-like effects, are believed to be mediated through its primary mechanism of action on 5-HT1A receptors.[1][3] In some contexts, drug-induced hypothermia itself is being explored for its neuroprotective potential.[5] However, for preclinical studies focusing on other endpoints, mitigating this side effect may be crucial for accurate data interpretation.
Troubleshooting Guide
Issue: Unexpectedly severe or prolonged hypothermia observed in experimental animals following F-13714 administration.
This guide provides a step-by-step approach to troubleshoot and mitigate F-13714-induced hypothermia in a laboratory setting.
Step 1: Verify Dosing and Administration
-
Action: Double-check all calculations for the dose of F-13714 administered. Ensure the correct stock solution concentration was used and the final injection volume was accurate for the animal's body weight.
-
Rationale: Inaccurate dosing is a common source of variability in pharmacological studies. A higher than intended dose will lead to a more pronounced hypothermic effect.
Step 2: Implement a Mitigation Strategy with a 5-HT1A Antagonist
-
Action: Administer the selective 5-HT1A receptor antagonist WAY-100635 prior to F-13714. A typical experimental protocol involves administering WAY-100635 (e.g., 0.3 mg/kg, s.c.) 15 minutes before the F-13714 injection.[1]
-
Rationale: WAY-100635 will block the 5-HT1A receptors, thereby preventing F-13714 from binding and inducing its downstream effects, including hypothermia.[1]
Step 3: Monitor Core Body Temperature Proactively
-
Action: Implement a consistent and accurate method for monitoring the core body temperature of the animals. Rectal probes are a common and reliable method. Measurements should be taken at baseline (before any injections) and at regular intervals post-injection (e.g., 30, 60, 90, and 120 minutes).[1]
-
Rationale: Continuous monitoring allows for the timely detection of significant temperature drops and the assessment of the efficacy of any mitigation strategies.
Step 4: Provide External Heat Support
-
Action: If a significant drop in body temperature is observed, provide a controlled source of external heat, such as a heating pad or a warming lamp.
-
Rationale: External warming can help to counteract the drug-induced hypothermia and maintain the animal's core body temperature within a safe physiological range. This is particularly important for preventing adverse health consequences for the animal.
Data on F-13714-Induced Hypothermia in Mice
The following tables summarize the dose-dependent hypothermic effects of F-13714 in mice as reported in the literature.
Table 1: Effect of F-13714 on Rectal Body Temperature in Mice
| Dose of F-13714 (mg/kg) | Time Post-Injection (minutes) | Temperature Change (°C) | Statistical Significance |
| 1 | 30 | Significant Decrease | p<0.0001 |
| 1 | 60 | Significant Decrease | p<0.0001 |
| 1 | 90 | Significant Decrease | p<0.0001 |
| 2 | 30 | Significant Decrease | p<0.0001 |
| 2 | 60 | Significant Decrease | p<0.0001 |
| 2 | 90 | Significant Decrease | p<0.0001 |
| 2 | 120 | Significant Decrease | - |
Data adapted from a study by Kubacka et al. (2021).[1]
Table 2: Mitigation of F-13714-Induced Hypothermia with WAY-100635
| Treatment | Time Post-Injection (minutes) | Temperature Change | Statistical Significance of Reversal |
| F-13714 (1 mg/kg) + WAY-100635 (0.3 mg/kg) | 30 | Hypothermia Abolished | p<0.0001 |
| F-13714 (1 mg/kg) + WAY-100635 (0.3 mg/kg) | 60 | Hypothermia Abolished | p<0.0001 |
Data adapted from a study by Kubacka et al. (2021).[1]
Experimental Protocols
Protocol 1: Assessment of F-13714-Induced Hypothermia in Mice
-
Animal Preparation: Use male mice and allow them to acclimate to the experimental room for at least 60 minutes before the start of the experiment.
-
Baseline Temperature Measurement: Measure the baseline rectal body temperature of each mouse using a digital thermometer with a rectal probe.
-
Drug Administration: Administer F-13714 at the desired doses (e.g., 0.5, 1, and 2 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group should receive an equivalent volume of the vehicle (e.g., saline).
-
Post-Injection Temperature Monitoring: Measure the rectal body temperature at 30, 60, 90, and 120 minutes after the injection of F-13714 or vehicle.[1]
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as variables, followed by a post-hoc test to compare the effects of different doses of F-13714 to the vehicle control at each time point.
Protocol 2: Mitigation of F-13714-Induced Hypothermia with WAY-100635
-
Animal Preparation: Follow the same animal preparation steps as in Protocol 1.
-
Antagonist Administration: Administer the 5-HT1A antagonist WAY-100635 (e.g., 0.3 mg/kg, s.c.) to the experimental group.[1]
-
Time Interval: Wait for 15 minutes after the administration of WAY-100635.[1]
-
Agonist Administration: Administer the lowest effective dose of F-13714 that was found to induce hypothermia in Protocol 1 (e.g., 1 mg/kg, i.p. or s.c.). Control groups should include a vehicle-only group, an F-13714 only group, and a WAY-100635 only group.
-
Post-Injection Temperature Monitoring: Measure rectal body temperature at 30 and 60 minutes after the administration of F-13714.[1]
-
Data Analysis: Use a two-way ANOVA to compare the temperature changes between the treatment groups over time.
Visualizations
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced hypothermia by 5HT1A agonists provide neuroprotection in experimental stroke: new perspectives for acute patient treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
F 13714 Technical Support Center: Memory Impairment Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the memory impairment side effects observed with the 5-HT1A receptor biased agonist, F 13714.
Frequently Asked Questions (FAQs)
Q1: Has memory impairment been observed as a side effect of this compound in preclinical studies?
Yes, preclinical studies in rodents have demonstrated that this compound can induce memory impairment. Specifically, deficits in long-term memory consolidation have been observed in the Novel Object Recognition (NOR) test in mice, particularly at higher doses.[1][2][3] Additionally, this compound has been shown to impair performance in a novel object pattern separation task in rats.[4]
Q2: What is the proposed mechanism of action for this compound-induced memory impairment?
This compound is a biased agonist that preferentially activates presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][4][5][6] The leading hypothesis for its memory-impairing effects is that the activation of these autoreceptors inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (B10506) release in brain regions critical for memory formation, such as the hippocampus and prefrontal cortex.[4] An alternative explanation suggests that the cognitive deficits may be linked to the activation of specific intracellular signaling pathways, such as the inhibition of adenylyl cyclase.[1]
Q3: At what doses have memory impairment effects been reported for this compound?
In mice, memory impairment in the Novel Object Recognition (NOR) test was observed at oral doses of 4, 8, and 16 mg/kg.[1][2][3] In rats, a decrease in performance on a novel object pattern separation task was seen at a much lower intraperitoneal dose of 0.0025 mg/kg.[4]
Q4: How does this compound compare to other 5-HT1A receptor agonists, like F15599, in terms of cognitive side effects?
In comparative studies, the 5-HT1A receptor biased agonist F15599, which preferentially targets postsynaptic 5-HT1A heteroreceptors, did not impair memory consolidation in the NOR test at any dose tested.[1][2][3] In fact, F15599 has been shown to improve performance in a spatial memory test.[1] This suggests that the differential targeting of presynaptic versus postsynaptic 5-HT1A receptors by these biased agonists leads to opposing effects on cognitive function.
Q5: Can the memory-impairing effects of this compound be reversed?
Yes, preclinical evidence shows that the detrimental effects of this compound on cognitive performance can be counteracted by the co-administration of a selective 5-HT1A receptor antagonist, such as WAY-100635.[4] This confirms that the observed memory impairment is mediated through the 5-HT1A receptor.
Troubleshooting Guide for Unexpected Cognitive Effects
This guide is intended to help researchers troubleshoot experiments where this compound may be producing unexpected or confounding effects on memory and cognition.
| Issue | Potential Cause | Recommended Action |
| Observed memory deficits in a cognitive task. | The administered dose of this compound may be within the range known to cause memory impairment. | - Review the dose-response data from preclinical studies (see Data Presentation section).- Consider reducing the dose of this compound to a level below the threshold for cognitive impairment, if compatible with the primary experimental goals.- Include a control group treated with a 5-HT1A antagonist (e.g., WAY-100635) prior to this compound administration to confirm the effect is 5-HT1A receptor-mediated. |
| Variability in cognitive performance across subjects. | Individual differences in the expression or sensitivity of 5-HT1A autoreceptors. | - Increase the sample size to improve statistical power.- Ensure consistent administration procedures (route, time of day) to minimize variability.- If feasible, stratify animals based on baseline cognitive performance before drug administration. |
| Discrepancy between expected and observed cognitive outcomes. | The specific cognitive task employed may be particularly sensitive to the serotonergic modulation induced by this compound. | - Carefully select cognitive tasks based on their known neurochemical underpinnings.- Consider using a battery of cognitive tests to assess different domains of memory and cognition.- Compare findings with existing literature on the effects of 5-HT1A autoreceptor activation on the chosen behavioral paradigm. |
| Confounding effects on locomotor activity. | While some studies report no significant effect of this compound on locomotor activity at doses causing cognitive impairment, this should be verified in your specific experimental setup.[1] | - Routinely measure and report locomotor activity during cognitive testing to rule out hyperactivity or sedation as a confounding factor.- If locomotor effects are observed, consider whether they could be influencing performance on the cognitive task. |
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the memory impairment side effects of this compound.
Table 1: Effects of this compound on Long-Term Memory Consolidation in the Novel Object Recognition (NOR) Test in Mice
| Dose (mg/kg, p.o.) | Effect on Memory Consolidation | Reference |
| 2 | No significant impairment | [1][2][3] |
| 4 | Impairment | [1][2][3] |
| 8 | Impairment | [1][2][3] |
| 16 | Impairment | [1][2][3] |
Table 2: Effects of this compound on Spatial Pattern Separation in Rats
| Dose (mg/kg, i.p.) | Effect on Pattern Separation Performance | Reference |
| 0.000625 | No significant effect | [4] |
| 0.0025 | Decreased performance | [4] |
| 0.01 | No significant effect | [4] |
| 0.04 | No significant effect | [4] |
Experimental Protocols
A detailed methodology for a key experiment investigating the memory effects of this compound is provided below.
Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field box (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituation: Mice are individually placed in the empty open-field box for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
Training (T1): On the test day, two identical objects are placed in the box. A mouse is placed in the center of the box and allowed to explore the objects for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded. This compound or vehicle is administered at a specified time before or after this training session, depending on the memory phase being investigated (e.g., immediately after for consolidation).
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the box, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the this compound-treated group compared to the vehicle group indicates memory impairment.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflow related to this compound's effects on memory.
Caption: Proposed mechanism of this compound-induced memory impairment.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing F-13714 Dosage for Behavioral Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing F-13714 in behavioral experiments. F-13714 is a selective, high-efficacy biased agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating preferential activity at presynaptic autoreceptors located in the raphe nuclei.[1][2] Proper dosage and experimental design are critical for obtaining reliable and interpretable results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Quick Reference Dosage Tables
The following tables summarize effective dosages of F-13714 used in various behavioral paradigms in rodents. Dosages can vary based on the animal model, administration route, and specific research question.
Table 1: F-13714 Dosages in Mice
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference(s) |
| Forced Swim Test (FST) | Mouse | p.o. | 2 - 4 mg/kg | Antidepressant-like effects (reduced immobility).[3][4] | [3][4][5] |
| Novel Object Recognition (NOR) | Mouse | p.o. | 4 - 16 mg/kg | Impaired memory formation.[3][4] | [3][4][5] |
| Hypothermia Induction | Mouse | i.p. | 0.5 - 2 mg/kg | Dose-dependent decrease in rectal body temperature.[4] | [4] |
| Locomotor Activity | Mouse | p.o. | Not specified | No significant influence on locomotor activity at tested doses.[4] | [4] |
Table 2: F-13714 Dosages in Rats
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference(s) |
| Elevated Plus-Maze (EPM) | Rat | p.o. | 2.5 mg/kg (MED) | Anxiolytic-like effects (increased time in open arms).[6] | [6] |
| Forced Swim Test (FST) | Rat | p.o. | 0.63 mg/kg (MED) | Potent antidepressant-like effects (abolished immobility).[6] | [6][7] |
| Drug Discrimination | Rat | i.p. | from 0.018 mg/kg | Full substitution for 8-OH-DPAT cue.[1][2] | [1][2] |
| Object Pattern Separation (OPS) | Rat | i.p. | 0.0025 mg/kg | Impaired performance.[8][9] | [8][9][10] |
| Anti-aggressive Behavior | Rat | i.p. | ID50 = 0.0059 mg/kg | Potent anti-aggressive effects.[11] | [11] |
| L-DOPA-induced Dyskinesia | Rat | i.p. | 0.04 - 0.16 mg/kg | Blunted L-DOPA-induced increases in dopamine.[12] | [12] |
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during behavioral experiments with F-13714.
Q1: We are not observing the expected antidepressant-like effects of F-13714 in the Forced Swim Test in mice. What could be the reason?
A1: Several factors could contribute to a lack of effect. Consider the following:
-
Dosage: F-13714 exhibits an inverted U-shaped dose-response curve in the mouse FST, with antidepressant-like effects observed at 2 and 4 mg/kg (p.o.), but not at higher or lower doses.[4] Ensure your dose falls within this therapeutic window.
-
Route of Administration: The provided effective doses are for oral (p.o.) administration. If using a different route, the optimal dose may vary.
-
Animal Strain and Stress Model: The antidepressant-like properties were observed in a mouse model of unpredictable chronic mild stress (UCMS).[3][5] The response to F-13714 may differ in other strains or stress paradigms.
-
Handling and Acclimation: Ensure mice are properly handled and acclimated to the experimental conditions to minimize baseline stress, which can affect behavioral outcomes.[4]
Q2: Our mice are showing significant memory impairment in the Novel Object Recognition test. Is this a known side effect of F-13714?
A2: Yes, F-13714 has been shown to impair long-term memory consolidation in the NOR test in mice, particularly at higher doses (4-16 mg/kg, p.o.).[3][4] This effect is thought to be related to its preferential stimulation of raphe-located autoreceptors.[4] If cognitive function is a critical endpoint, consider using lower doses or a different compound that preferentially targets postsynaptic 5-HT1A receptors, such as F15599, which did not disrupt long-term memory in the NOR test.[3][4]
Q3: We are observing a significant drop in body temperature after F-13714 administration. Is this expected?
A3: Yes, F-13714 induces hypothermia, which is a known physiological response to 5-HT1A receptor activation.[4] In mice, doses of 1 and 2 mg/kg significantly decrease body temperature.[4] This effect can be blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming its receptor-mediated mechanism.[4] It is important to monitor core body temperature, especially during prolonged experiments, as hypothermia can be a confounding factor in behavioral assessments.
Q4: How can we confirm that the observed behavioral effects are specifically mediated by 5-HT1A receptors?
A4: To confirm the role of 5-HT1A receptors, a standard approach is to conduct a separate experiment where a selective 5-HT1A receptor antagonist, such as WAY-100635, is administered prior to F-13714. If the behavioral effects of F-13714 are blocked or reversed by the antagonist, it provides strong evidence for 5-HT1A receptor-mediated action.[4][6][11]
Q5: What is the recommended vehicle for dissolving F-13714?
A5: In several cited studies, F-13714 was dissolved in water for both oral (p.o.) and intraperitoneal (i.p.) administration.[5] It is always recommended to perform a small-scale solubility test with your specific batch of the compound and chosen vehicle before preparing solutions for your main study.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Forced Swim Test (FST) in Mice
Objective: To assess antidepressant-like activity.
Materials:
-
F-13714
-
Vehicle (e.g., sterile water)
-
Cylindrical containers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Blinded observer for scoring.
Procedure:
-
Animal Handling: Handle mice for one week prior to the experiment to acclimate them to the researcher.[4]
-
Drug Administration: Administer F-13714 (e.g., 2 or 4 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Forced Swim Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Data Recording: Video record the entire session.
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the F-13714-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test in Mice
Objective: To assess long-term memory consolidation.
Materials:
-
F-13714
-
Vehicle (e.g., sterile water)
-
Open-field arena (e.g., 50 x 50 x 30 cm).
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors).
-
Video recording equipment.
-
Blinded observer for scoring.
Procedure:
-
Habituation: Allow each mouse to explore the empty open-field arena for 10 minutes on two consecutive days prior to the test.
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Administer F-13714 (e.g., 4, 8, or 16 mg/kg, p.o.) or vehicle immediately after the training session.
-
-
Test Session (T2) - 24 hours later:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
-
Data Recording and Analysis:
-
Record the time spent exploring each object (novel and familiar). Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the DI between treatment groups. A DI significantly different from zero indicates successful memory, while a DI close to zero suggests memory impairment.
-
Visualizations
Signaling Pathway of F-13714
Caption: Preferential signaling pathway of F-13714 at presynaptic 5-HT1A autoreceptors.
General Experimental Workflow for Behavioral Testing
Caption: A generalized workflow for conducting behavioral experiments with F-13714.
References
- 1. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: F-13714 and 5-HT1A Receptor Assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with the 5-HT1A receptor agonist, F-13714. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a particular focus on the interpretation of bell-shaped (biphasic or U-shaped) dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is F-13714 and what is its primary mechanism of action?
F-13714 is a highly selective and high-efficacy full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits significant "biased agonism," meaning it preferentially activates a sub-population of 5-HT1A receptors, specifically the presynaptic autoreceptors located on serotonin neurons in the raphe nuclei.[1][3][4] Activation of these autoreceptors leads to an inhibition of serotonin neuron firing and a subsequent reduction in serotonin release in projection areas.[4] This is in contrast to other agonists that may target postsynaptic 5-HT1A heteroreceptors more broadly.[3][4]
Q2: I am observing a bell-shaped (or inverted U-shaped) dose-response curve in my assay with F-13714. Is this expected?
Yes, observing a bell-shaped or biphasic dose-response curve with 5-HT1A receptor agonists like F-13714 is a known phenomenon and has been reported in the literature for various functional and behavioral assays.[5][6][7] This type of response, where the effect of the drug decreases at higher concentrations after reaching a peak, can be attributed to several complex biological and pharmacological factors.
Q3: What are the potential causes of a bell-shaped dose-response curve with a 5-HT1A agonist like F-13714?
Several mechanisms can contribute to this non-linear dose-response relationship:
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor becomes less responsive to further stimulation. This can involve receptor phosphorylation and internalization, effectively reducing the number of functional receptors on the cell surface.[4][8] 5-HT1A autoreceptors, the preferential target of F-13714, have been shown to desensitize rapidly upon chronic agonist administration.[4]
-
Activation of Opposing Signaling Pathways: 5-HT1A receptors are coupled to multiple intracellular signaling pathways. While the canonical pathway involves the inhibition of adenylyl cyclase via Gαi/o proteins, they can also activate other pathways, such as the ERK/MAPK pathway.[3][4] At different concentrations, F-13714 might differentially engage these pathways, some of which could have opposing effects on the measured endpoint.
-
Autoreceptor vs. Heteroreceptor Effects: F-13714 preferentially targets presynaptic autoreceptors at lower doses.[1] At higher concentrations, it may begin to engage postsynaptic heteroreceptors, which could trigger feedback mechanisms or downstream effects that counteract the initial response.
-
Off-Target Effects at High Concentrations: Although F-13714 is highly selective, at very high concentrations, off-target effects at other receptors or cellular components cannot be entirely ruled out and could contribute to a descending curve.
-
Assay Artifacts: At high concentrations, compounds can sometimes form aggregates, leading to altered bioavailability or non-specific interactions within the assay, which can produce a bell-shaped curve.
Quantitative Data Summary
| Compound | Parameter | Value | Species | Assay/Model | Reference |
| F-13714 | ED₅₀ (Substitution for 8-OH-DPAT) | ~0.014 mg/kg | Rat | Drug Discrimination | [1] |
| MED (Anti-immobility) | 0.63 mg/kg, p.o. | Rat | Forced Swim Test | [6] | |
| Active Dose (Anti-immobility) | 2 and 4 mg/kg, p.o. | Mouse | Forced Swim Test | [3] | |
| MED (Anxiolytic effect) | 2.5 mg/kg, p.o. | Rat | Elevated Plus-Maze | [6] | |
| Active Dose (Hypothermia) | 0.5 - 2 mg/kg | Mouse | Body Temperature | ||
| 8-OH-DPAT | MED (Anti-immobility) | 0.16 mg/kg, s.c. | Rat | Forced Swim Test | [6] |
| MED (Anxiolytic effect) | 1.25 mg/kg, s.c. | Rat | Elevated Plus-Maze | [6] | |
| Training Dose | 0.1 mg/kg, i.p. | Rat | Drug Discrimination | [1] |
Troubleshooting Guides
Troubleshooting a Bell-Shaped Dose-Response Curve
If you encounter a bell-shaped curve in your experiments with F-13714, the following troubleshooting steps can help you identify the underlying cause.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased response at high F-13714 concentrations | Receptor Desensitization | 1. Time-Course Experiment: Perform a time-course study at a high and a low concentration of F-13714 to identify the optimal incubation time before desensitization occurs. 2. Reduce Incubation Time: Shorten the agonist incubation time in your main experiment based on the time-course results. 3. Lower Temperature: Conduct the assay at a lower temperature (e.g., on ice or at room temperature instead of 37°C) to slow down cellular processes like receptor internalization. |
| Opposing Signaling Pathways | 1. Measure Multiple Endpoints: If possible, measure readouts from different signaling pathways simultaneously (e.g., cAMP levels and pERK levels) to see if they are differentially affected by F-13714 concentration. 2. Use Pathway-Specific Inhibitors: Use inhibitors of downstream signaling molecules (e.g., a MEK inhibitor for the ERK pathway) to dissect the contribution of each pathway to the overall response. | |
| Compound Aggregation | 1. Visual Inspection: Visually inspect your highest concentration stock solutions for any signs of precipitation or cloudiness. 2. Solubility Test: Perform a solubility test of F-13714 in your assay buffer. 3. Include Detergent: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer to prevent aggregation, after confirming the detergent does not interfere with the assay. | |
| Off-Target Effects | 1. Use a Selective Antagonist: Pre-incubate with a selective 5-HT1A antagonist (e.g., WAY-100635) to confirm that the observed effect at both low and high concentrations is mediated by the 5-HT1A receptor. If the bell shape persists in the presence of the antagonist, off-target effects are likely. | |
| Cell Toxicity | 1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay, using the same concentrations of F-13714 and incubation times to rule out cytotoxicity at higher doses. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for a bell-shaped dose-response curve.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (for Gi-coupled 5-HT1A receptor)
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4
-
F-13714
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
Methodology:
-
Cell Culture: Culture the 5-HT1A expressing cells to ~80-90% confluency.
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in Stimulation Buffer to a final concentration of approximately 0.5 - 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Add 5 µL of cells to each well of a 384-well plate.
-
Prepare serial dilutions of F-13714 in Stimulation Buffer. Add 5 µL of the F-13714 dilutions to the appropriate wells.
-
Prepare a solution of forskolin in Stimulation Buffer (a final concentration of 1-10 µM is a good starting point). Add 5 µL of the forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin response for each F-13714 concentration.
-
Plot the percentage of inhibition against the log concentration of F-13714 and fit the data using a non-linear regression model to determine the IC₅₀.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by the 5-HT1A receptor.
Materials:
-
Cell membranes from cells expressing the 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
F-13714
-
GF/B filter plates
-
Scintillation fluid
Methodology:
-
Membrane Preparation: Prepare cell membranes from your 5-HT1A expressing cell line and determine the protein concentration.
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of Assay Buffer containing GDP (final concentration 10-30 µM).
-
Add 25 µL of F-13714 at various concentrations. For basal binding, add buffer. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
Add 25 µL of cell membranes (5-20 µg of protein per well).
-
Pre-incubate at 30°C for 20 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (cpm or dpm) against the log concentration of F-13714 and fit with a non-linear regression model to determine EC₅₀ and Emax.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the activation of the MAPK pathway downstream of 5-HT1A receptor activation.
Materials:
-
Cells expressing the 5-HT1A receptor
-
Serum-free cell culture medium
-
F-13714
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
ECL detection reagent
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Treat the cells with various concentrations of F-13714 for a short duration (typically 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the fold change over basal against the log concentration of F-13714.
-
Visualizations
5-HT1A Receptor Signaling Pathways
Caption: Simplified 5-HT1A receptor signaling pathways.
Experimental Workflow for a Dose-Response Study
Caption: General experimental workflow for dose-response analysis.
References
- 1. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: WAY-100635 Mediated Blockade of F-13714 Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing WAY-100635 as a selective antagonist to block the effects of the biased 5-HT1A receptor agonist, F-13714. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for WAY-100635 and F-13714?
A1: WAY-100635 is a potent and selective silent antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It binds with high affinity to 5-HT1A receptors but does not activate them, thereby blocking the binding of agonists like serotonin or F-13714.[2][4] F-13714 is a biased agonist at the 5-HT1A receptor, showing preferential activation of presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei.[5][6][7] This preferential action leads to a reduction in serotonin release in projection areas.[8]
Q2: What is the binding affinity of WAY-100635 for the 5-HT1A receptor?
A2: WAY-100635 exhibits high affinity for the 5-HT1A receptor. Its binding affinity has been characterized by several parameters, which are summarized in the table below.
Q3: Can WAY-100635 completely block the in vivo effects of F-13714?
A3: Yes, studies have demonstrated that pretreatment with WAY-100635 can effectively block various in vivo effects induced by F-13714 and other 5-HT1A agonists.[6][7][9] For example, the hypothermic effects of F-13714 can be significantly attenuated or completely abolished by prior administration of WAY-100635.[6][10]
Q4: Are there any off-target effects of WAY-100635 that I should be aware of?
A4: While WAY-100635 is highly selective for the 5-HT1A receptor, it does show some affinity for other receptors at higher concentrations, such as the dopamine (B1211576) D4 receptor, where it acts as a potent agonist.[11] It is crucial to use the appropriate concentration of WAY-100635 to ensure selective antagonism of the 5-HT1A receptor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete blockade of F-13714 effects. | 1. Insufficient dose of WAY-100635: The dose may not be adequate to occupy enough 5-HT1A receptors to fully antagonize the effects of F-13714. 2. Timing of administration: The time interval between WAY-100635 and F-13714 administration may not be optimal. 3. Pharmacokinetic issues: Differences in absorption, distribution, metabolism, or excretion of the compounds in the specific animal model. | 1. Dose-response study: Conduct a dose-response experiment to determine the optimal dose of WAY-100635 required to block the specific effect of F-13714 in your model. A common starting dose for WAY-100635 is 0.1 - 1 mg/kg (s.c.).[3][7] 2. Vary pretreatment time: Experiment with different pretreatment times for WAY-100635 (e.g., 15, 30, 60 minutes) before administering F-13714. A 15-40 minute pretreatment time is often reported.[6][7] 3. Consult literature for your specific model: Review literature for established protocols using these compounds in your specific animal strain and experimental paradigm. |
| Unexpected behavioral or physiological effects observed. | 1. Off-target effects: At higher doses, WAY-100635 can interact with other receptors, such as dopamine D4 receptors.[11] 2. Indirect mechanism of action: WAY-100635, by blocking 5-HT1A autoreceptors, can increase serotonergic neuronal activity, which may lead to downstream effects mediated by other serotonin receptors.[1][3] | 1. Lower the dose of WAY-100635: Use the minimum effective dose determined from your dose-response study to minimize the risk of off-target effects. 2. Include additional controls: Use selective antagonists for other serotonin receptors (e.g., 5-HT2A) to investigate if the observed effects are indirect.[1] |
| High variability in experimental results. | 1. Inconsistent drug preparation: Improper solubilization or storage of the compounds. 2. Variability in animal subjects: Differences in age, weight, or strain of the animals. 3. Inconsistent experimental procedures: Variations in injection technique or timing of measurements. | 1. Standardize drug preparation: Follow a consistent protocol for dissolving and storing WAY-100635 and F-13714. WAY-100635 is often dissolved in saline. 2. Standardize animal characteristics: Use animals of the same age, weight range, and genetic background. 3. Ensure consistent procedures: Train all personnel on standardized experimental protocols. |
Data Presentation
Table 1: Quantitative Data for WAY-100635
| Parameter | Value | Receptor/System | Reference |
| pIC50 | 8.87 | 5-HT1A Receptor (rat hippocampal membranes) | [2] |
| IC50 | 0.91 nM | 5-HT1A Receptor | [11] |
| Ki | 0.39 nM | 5-HT1A Receptor | [11] |
| pA2 | 9.71 | 5-HT1A Receptor (isolated guinea-pig ileum) | [2] |
| ID50 (vs. 8-OH-DPAT-induced hypothermia) | 0.01 mg/kg s.c. | Mouse and Rat | [2] |
| Binding Affinity (Kd) for [3H]WAY-100635 | 0.10 nM | Rat brain membranes | [12] |
Table 2: Effective Doses of F-13714 and WAY-100635 in Preclinical Models
| Compound | Dose Range | Route | Animal Model | Observed Effect | Reference |
| F-13714 | 0.0025 - 0.05 mg/kg | i.p. | Rat | Dose-dependent substitution for 8-OH-DPAT discriminative cue | [7] |
| F-13714 | 1 - 2 mg/kg | p.o. | Mouse | Induction of hypothermia | [6] |
| F-13714 | 2 - 4 mg/kg | p.o. | Mouse | Decreased immobility in forced swim test | [6][13] |
| WAY-100635 | 0.1 - 1 mg/kg | s.c. | Rat | Blockade of 8-OH-DPAT and F-13714 discriminative stimulus effects | [7] |
| WAY-100635 | 0.3 mg/kg | s.c. | Mouse | Attenuation of F-13714-induced hypothermia | [6][10] |
| WAY-100635 | 0.003 - 0.01 mg/kg | s.c. | Rat and Guinea-pig | Antagonism of 8-OH-DPAT-induced behavioral syndrome | [2] |
Experimental Protocols
Protocol 1: In Vivo Blockade of F-13714-Induced Hypothermia in Mice
This protocol details the procedure to assess the ability of WAY-100635 to block the hypothermic effect of F-13714 in mice, a common in vivo measure of presynaptic 5-HT1A receptor activation.[6]
Materials:
-
F-13714
-
WAY-100635
-
Vehicle (e.g., 0.9% saline)
-
Male mice (e.g., C57BL/6J, 8-10 weeks old)
-
Rectal thermometer
Procedure:
-
Acclimation: Acclimate mice to the experimental room and handling for at least 1 hour before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
WAY-100635 Administration: Administer WAY-100635 (e.g., 0.3 mg/kg, s.c.) or vehicle to the control group.
-
Pretreatment Interval: Allow for a pretreatment period of 15-30 minutes.[6]
-
F-13714 Administration: Administer F-13714 (e.g., 1 mg/kg, p.o.) or vehicle.
-
Temperature Measurement: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after F-13714 administration.
-
Data Analysis: Compare the change in body temperature from baseline between the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
Visualizations
Caption: F-13714 signaling at presynaptic 5-HT1A autoreceptors and blockade by WAY-100635.
Caption: Workflow for an in vivo experiment blocking F-13714 effects with WAY-100635.
References
- 1. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
F 13714 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of F 13714.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound fumarate (B1241708)?
For long-term stability, it is recommended to store the solid (powder) form of this compound fumarate at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1]
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound should be stored at low temperatures to prevent degradation. For optimal stability, it is recommended to store aliquoted solutions at -80°C, which should ensure stability for up to one year.[1] If storing for a shorter period, -20°C is also an option, with a recommended maximum storage time of one month.[1] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best practice to prepare single-use aliquots.[1]
Q3: In which solvents is this compound soluble?
This compound fumarate can be dissolved in a variety of solvents. For in vivo studies, common solvent systems include a mixture of 10% DMSO and 90% corn oil.[1] Another option for achieving a clear solution is a mixture of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1] For in vitro experiments, DMSO is a commonly used solvent.
Q4: What should I do if I observe precipitation when preparing a solution of this compound?
If you encounter precipitation or phase separation during the preparation of an this compound solution, gentle heating and/or sonication can be employed to aid in its dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (e.g., room temperature, exposure to light). | Always store solid this compound at -20°C and stock solutions at -80°C. Protect from light where possible, although specific light sensitivity data is not extensively available. |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution to maintain its integrity. |
| Precipitation in Solution | Low solubility in the chosen solvent or buffer. | Try gentle heating or sonication to aid dissolution.[1] Consider using a different solvent system, such as those recommended in the FAQs. |
| Difficulty Dissolving the Compound | The compound may require assistance to fully dissolve. | Use of sonication or a vortex mixer can help to dissolve the compound more effectively. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Fumarate
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | 3 years[1] |
| Stock Solution | -80°C | 1 year[1] |
| Stock Solution | -20°C | 1 month[1] |
Table 2: Solubility of this compound Fumarate in Common Solvents
| Solvent System | Achievable Concentration | Observation |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.64 mM)[1] | Clear solution[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.64 mM)[1] | Clear solution[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound fumarate for experimental use.
Materials:
-
This compound fumarate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound fumarate powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use sterile cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Workflow for storing and preparing this compound.
References
F 13714 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using the selective 5-HT1A receptor biased agonist, F 13714. The information is presented in a question-and-answer format to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and high-efficacy "biased agonist" for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Its primary mechanism of action is the preferential activation of presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[3][4][5] This biased agonism distinguishes it from other 5-HT1A agonists that may target both presynaptic and postsynaptic receptors more evenly.[3][4] Activation of these autoreceptors leads to an inhibition of serotonergic neuron firing and a subsequent decrease in serotonin release in projection areas.[5][6]
Q2: I am observing a bell-shaped dose-response curve with this compound. Is this expected?
Yes, a bell-shaped dose-response curve is a known characteristic of this compound and is often observed in behavioral pharmacology.[7] This phenomenon is likely due to the compound losing its selectivity for presynaptic 5-HT1A autoreceptors at higher doses and beginning to act on postsynaptic heteroreceptors.[7] This can lead to a reversal or dampening of the effects seen at lower, more selective doses. Therefore, it is crucial to perform thorough dose-response studies to identify the optimal concentration for the desired effect.[7]
Q3: My results with acute versus chronic administration of this compound are contradictory. Why is this happening?
Divergent effects between acute and chronic administration of this compound are expected and have been documented. For instance, acute treatment with this compound has been shown to impair performance in an object pattern separation task, while chronic treatment normalized this effect.[8][9][10] This difference is thought to be due to neuroadaptive changes, such as the downregulation of 5-HT1A autoreceptors following chronic exposure.[8][10] This adaptation can alter the overall response to the compound over time.
Q4: I am not seeing the expected antidepressant-like effects in the forced swim test. What could be the issue?
Several factors could contribute to a lack of effect in the forced swim test (FST):
-
Dose Selection: this compound has been shown to reduce immobility in the FST at specific doses (e.g., 2 and 4 mg/kg, p.o. in mice), while higher or lower doses may be ineffective.[4][11] A full dose-response curve is recommended.
-
Animal Strain: The genetic background of the animal model can influence behavioral responses to serotonergic compounds.
-
Experimental Conditions: Factors such as the level of stress in the animals, the specific parameters of the FST protocol (e.g., pre-swim, water temperature), and the time of day can all impact the results.
Q5: Does this compound have an effect on cognitive function?
The effects of this compound on cognition can be complex and task-dependent. Some studies have shown that this compound can impair memory formation, particularly at higher doses (4–16 mg/kg).[4][11][12] This is in contrast to other 5-HT1A biased agonists like F15599, which did not disrupt long-term memory consolidation in the novel object recognition test.[4][11][12] The memory-impairing effects of this compound may be linked to its preferential stimulation of raphe-located autoreceptors and subsequent inhibition of adenyl cyclase.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between subjects | Inconsistent drug administration (e.g., i.p. vs. p.o.), differences in animal handling and stress levels, or genetic variability within the animal colony. | Ensure consistent and accurate drug administration techniques. Standardize animal handling procedures to minimize stress. If possible, use a genetically homogenous animal strain. |
| Unexpected effects on locomotor activity | While some studies report that this compound does not significantly influence locomotor activity at effective doses in certain tests,[4][12] higher doses or different experimental contexts could potentially alter motor function. | Always include a locomotor activity test as a control to ensure that the observed effects in your primary behavioral assay are not due to sedation or hyperactivity. |
| Results do not align with published data | Differences in experimental protocols, animal models (species, strain, sex), or drug formulation (vehicle, salt form). | Carefully review and compare your experimental protocol with published studies. Ensure all parameters, including drug vehicle, route of administration, and timing of behavioral testing, are consistent. Consider running a pilot study with a positive control to validate your experimental setup. |
| Difficulty dissolving the compound | This compound may have specific solubility requirements. | Refer to the manufacturer's instructions for recommended solvents. The search results indicate that this compound is often dissolved in sterile 0.9% saline.[5] |
Quantitative Data Summary
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (Mice)
| Dose (mg/kg, p.o.) | % Decrease in Immobility (compared to vehicle) | Reference |
| 2 | 30.3% | [4] |
| 4 | 19.5% | [4] |
Table 2: Effect of this compound on Body Temperature (Mice)
| Dose (mg/kg) | Effect | Time Course | Reference |
| 1 and 2 | Significant decrease | After 30, 60, and 90 min | [4] |
| 0.5 - 2 | Significant, dose-dependent decrease | During a 2-hour measurement | [4] |
| 0.0025 (i.p., acute) | No significant change | - | [8] |
| 0.02/day (i.p., chronic) | Drop from day 4 onwards | 14 days | [8][9] |
Experimental Protocols
Forced Swim Test (FST) in Mice
This protocol is a generalized procedure based on common practices described in the literature.[4]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., per os) at the desired doses and time points before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Gently place each mouse into the cylinder.
-
Record the behavior for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Body Temperature Measurement in Mice
This protocol is based on the methodology described by Pytka et al. (2015) as cited in the search results.[4]
-
Apparatus: A digital thermometer with a rectal probe.
-
Baseline Measurement:
-
Gently restrain the mouse.
-
Insert the probe 20 mm into the rectum.
-
Measure the rectal temperature three times and average the results to establish a baseline. Exclude animals with temperature variations greater than 0.6°C.
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: Measure the rectal temperature at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Analyze the change in body temperature from baseline for each treatment group over time.
Signaling Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT1A receptor activation and antidepressant-like effects: this compound has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pub.dzne.de [pub.dzne.de]
- 9. researchgate.net [researchgate.net]
- 10. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
F-13714 Technical Support Center: Locomotor Activity in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the impact of F-13714 on locomotor activity in mice.
Frequently Asked Questions (FAQs)
Q1: What is F-13714 and what is its mechanism of action?
A1: F-13714 is a selective, high-efficacy biased agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It preferentially activates presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[3] This biased agonism leads to a reduction in the firing rate of serotonin neurons and subsequent downstream effects.
Q2: What is the expected impact of F-13714 on locomotor activity in mice?
A2: Based on available preclinical data, F-13714 does not significantly influence spontaneous locomotor activity in mice at doses effective in other behavioral paradigms, such as the forced swim test.[4] One study found no significant effect on locomotor activity at oral doses of 2 and 4 mg/kg.[4]
Q3: Are there any known side effects of F-13714 in mice that could indirectly affect locomotor activity?
A3: While F-13714 is generally considered to have fewer side effects than less selective compounds, high doses have been associated with memory impairment in the novel object recognition (NOR) test in mice (4–16 mg/kg).[1][5] It is also known to induce hypothermia, a marker of pre-synaptic 5-HT1A receptor activation.[4] Researchers should consider these potential effects when designing and interpreting locomotor studies.
Q4: What are the recommended doses of F-13714 for locomotor activity studies in mice?
A4: Doses of 2 and 4 mg/kg (per os) have been used in mice and showed no effect on locomotor activity.[4] The selection of doses should be based on the specific research question and may require a dose-response study. For comparison, in rats, much lower doses have been shown to be behaviorally active (e.g., ED50 of 0.0059 mg/kg i.p. for anti-aggressive effects).
Q5: How does the effect of F-13714 on locomotor activity compare to other 5-HT1A agonists?
A5: In contrast to F-13714, the biased agonist F15599, which preferentially targets postsynaptic 5-HT1A receptors, has been shown to decrease locomotor activity in mice at a high dose (16 mg/kg, p.o.).[4] This highlights the importance of the specific 5-HT1A receptor population targeted in modulating locomotor behavior.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline locomotor activity between animals. | Inconsistent handling, environmental stressors (noise, light), lack of proper acclimation, genetic differences within the mouse strain. | Standardize handling procedures for all animals. Ensure the testing room is quiet and has consistent lighting. Allow for a sufficient acclimation period (at least 30-60 minutes) in the testing room before the experiment. Use mice from a reliable and genetically consistent supplier. |
| Unexpected changes in locomotor activity in the vehicle control group. | Stress from injection, vehicle effects (e.g., pH, osmolarity), time-of-day effects on activity. | Habituate animals to handling and injections before the experiment. Use a physiologically neutral vehicle (e.g., sterile saline). Conduct experiments at the same time each day to minimize circadian rhythm effects. |
| No observable effect of F-13714 on locomotor activity. | This is the expected outcome based on current literature. The dose may be too low to induce locomotor changes, or the compound may genuinely not affect this behavior at therapeutic doses. | Confirm that the lack of effect is consistent with published data.[4] If a different outcome is hypothesized, consider a wider dose range in a dose-response study. Ensure the drug was administered correctly and at the appropriate time before testing. |
| General hypoactivity or hyperactivity across all groups. | Environmental conditions (e.g., temperature, humidity), stress from the novelty of the open field apparatus. | Maintain consistent and appropriate environmental conditions in the testing room. Habituate animals to the testing apparatus for a short period before the actual test to reduce novelty-induced stress. |
| Animals exhibit freezing or excessive grooming instead of exploration. | High anxiety levels in the animals, which can be exacerbated by the open field test. | Consider using a different behavioral test that is less anxiogenic. Ensure the testing environment is not overly bright or noisy. Handle animals gently to minimize stress. |
Data Presentation
Table 1: Effect of F-13714 on Locomotor Activity in Mice
| Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Reference |
| F-13714 | 2 | No significant influence | [4] |
| F-13714 | 4 | No significant influence | [4] |
Table 2: Comparative Effects of Biased 5-HT1A Agonists on Locomotor Activity in Mice
| Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Receptor Preference | Reference |
| F-13714 | 2, 4 | No significant influence | Presynaptic Autoreceptors | [4] |
| F15599 | 2, 4, 8 | No significant influence | Postsynaptic Heteroreceptors | [4] |
| F15599 | 16 | Decreased by 70.0% | Postsynaptic Heteroreceptors | [4] |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is a standard method for evaluating spontaneous locomotor activity in mice.
1. Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape (e.g., 30-40 cm).
-
The arena floor can be divided into equal squares for manual scoring or monitored by an automated video-tracking system.
-
The apparatus should be made of a non-porous material that is easy to clean (e.g., PVC, acrylic).
2. Animal Preparation:
-
Use adult male or female mice of a specified strain.
-
House the animals under standard laboratory conditions with a 12:12 hour light/dark cycle.
-
Handle the mice for several days prior to the experiment to acclimate them to the researcher.
3. Experimental Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment. The lighting and ambient noise levels should be kept consistent throughout the study.
-
Drug Administration: Administer F-13714 or the vehicle solution at the desired dose and route (e.g., per os). The time between administration and testing should be consistent and based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 30-60 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Start the recording (manual or automated) immediately.
-
Allow the mouse to explore the arena for a predetermined period, typically 5-30 minutes.
-
The researcher should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection:
-
Manual Scoring: If using a grid, count the number of line crossings (all four paws crossing a line) and rearing events (standing on hind legs).
-
Automated Scoring: A video-tracking system can automatically record various parameters, including:
-
Total distance traveled
-
Time spent in different zones (e.g., center vs. periphery)
-
Velocity
-
Number of rearing events
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to eliminate olfactory cues.
4. Data Analysis:
-
Compare the locomotor activity parameters between the F-13714-treated groups and the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.
Mandatory Visualizations
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to F-13714 and F-15599 in Preclinical Antidepressant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and preclinical efficacy of two selective 5-HT1A receptor biased agonists, F-13714 and F-15599, in established rodent models of depression. The data presented herein is intended to inform researchers and drug developers on the distinct properties of these compounds and their potential as novel antidepressant therapies.
Introduction
F-13714 and F-15599 (also known as NLX-101) are investigational compounds that exhibit biased agonism at the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the pathophysiology and treatment of depression.[1][2] This functional selectivity allows for the differential activation of presynaptic versus postsynaptic 5-HT1A receptor populations, leading to distinct downstream signaling and behavioral effects. F-13714 acts as a preferential agonist of presynaptic 5-HT1A autoreceptors located in the raphe nuclei, while F-15599 preferentially targets postsynaptic 5-HT1A heteroreceptors, particularly in cortical regions.[1][3] This guide will delve into the comparative preclinical data of these two compounds, highlighting their differential effects in widely used antidepressant screening models.
Mechanism of Action: A Tale of Two Biased Agonists
The differential antidepressant-like profiles of F-13714 and F-15599 stem from their distinct mechanisms of action at the cellular level. Activation of presynaptic 5-HT1A autoreceptors by agonists like F-13714 leads to a decrease in the firing rate of serotonergic neurons and subsequent reduction in serotonin release.[3] Conversely, stimulation of postsynaptic 5-HT1A receptors in regions like the prefrontal cortex by F-15599 is thought to mediate the primary antidepressant effects.[4][5]
F-15599 has been shown to preferentially activate the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key signaling molecule implicated in neuroplasticity and the therapeutic action of antidepressants.[1][6] In contrast, F-13714 demonstrates a less pronounced effect on cortical ERK1/2 phosphorylation.[1]
Comparative Efficacy in Antidepressant Models
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity. Both F-13714 and F-15599 have demonstrated efficacy in this model by reducing immobility time, a key indicator of antidepressant-like effects. However, notable differences in their dose-response profiles have been observed.
In mice, F-15599 reduced immobility time over a broader dose range (2 to 16 mg/kg, p.o.) compared to F-13714, which was effective at a narrower range of 2 and 4 mg/kg (p.o.).[1] This suggests that F-15599 may have a wider therapeutic window for its antidepressant-like effects in this model.[1] In rats, both compounds acutely reduced immobility at low doses.[7] The effects of F-15599 were sustained after repeated administration.[7]
| Compound | Species | Route | Effective Dose Range (mg/kg) | Maximum Immobility Reduction (%) | Reference |
| F-15599 | Mouse | p.o. | 2 - 16 | ~31% | [1] |
| F-13714 | Mouse | p.o. | 2 - 4 | ~30% | [1] |
| F-15599 | Rat | s.c. | 0.16 - 2.5 | Significant reduction | [7] |
| F-13714 | Rat | s.c. | 0.04 - 0.63 | Significant reduction | [7] |
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS model is a more translationally relevant paradigm that induces a depressive-like state in rodents. In mice subjected to UCMS, a single administration of either F-15599 (8 mg/kg) or F-13714 (2 mg/kg) was sufficient to normalize the stress-induced increase in immobility in the FST.[1] Notably, neither compound was able to rescue the disrupted sucrose (B13894) preference, a measure of anhedonia, after a single dose.[1][2]
At a cellular level, both compounds reversed the UCMS-induced deficits in p-ERK1/2 levels in the hippocampus and prefrontal cortex.[1][2] However, F-15599 elicited a more robust up-regulation of p-ERK1/2 levels, particularly in the prefrontal cortex, compared to F-13714.[1]
| Compound | Species | Model | Key Finding | Reference |
| F-15599 | Mouse | UCMS | Single dose reversed FST immobility; robustly increased p-ERK1/2 | [1] |
| F-13714 | Mouse | UCMS | Single dose reversed FST immobility; less marked effect on p-ERK1/2 | [1] |
Side Effect Profile Comparison
A key differentiator between F-13714 and F-15599 is their propensity to induce side effects commonly associated with serotonergic agents. F-15599 demonstrates a greater separation between the doses required for antidepressant-like effects and those that induce serotonergic side effects, such as lower lip retraction and hypothermia, compared to F-13714.[7]
Furthermore, in the novel object recognition (NOR) test, F-15599 did not impair long-term memory consolidation at any tested dose, whereas F-13714 impaired memory formation at higher doses (4–16 mg/kg).[1][2] This suggests a more favorable cognitive safety profile for F-15599.
| Effect | F-15599 | F-13714 | Reference |
| Serotonergic Syndrome | Lower propensity | Higher propensity | [7] |
| Hypothermia | Induced at higher doses | Induced at lower doses | [7] |
| Memory Impairment (NOR) | No impairment | Impairment at higher doses | [1][2] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a behavioral despair test used to assess antidepressant efficacy.[8][9][10]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session.
-
Data Analysis: The duration of immobility (floating passively with only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.
Unpredictable Chronic Mild Stress (UCMS)
The UCMS protocol is designed to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[11]
-
Housing: Animals are individually housed.
-
Stressors: A variable sequence of mild stressors is applied daily for a period of 2 to 8 weeks. Examples of stressors include: cage tilt, wet bedding, food or water deprivation, and altered light/dark cycles.
-
Behavioral Testing: Following the stress period, behavioral tests such as the FST and sucrose preference test are conducted to assess the depressive-like phenotype.
Conclusion
Both F-13714 and F-15599 demonstrate antidepressant-like properties in preclinical models. However, F-15599 exhibits a more favorable profile characterized by a broader effective dose range in the FST, a more robust effect on cortical p-ERK1/2 signaling in a chronic stress model, and a lower propensity for serotonergic side effects and cognitive impairment compared to F-13714.[1][7] These findings suggest that the preferential activation of postsynaptic 5-HT1A receptors by biased agonists like F-15599 may represent a promising strategy for the development of novel and improved antidepressant therapies with a potentially wider therapeutic index.[7] Further research is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jagiellonian University Repository [ruj.uj.edu.pl]
A Comparative Guide to the 5-HT1A Receptor Activity of F-13714 and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-hydroxytryptamine-1A (5-HT1A) receptor activity of two key compounds: F-13714 and buspirone (B1668070). F-13714 is recognized as a potent, high-efficacy agonist, while buspirone is a well-established partial agonist at the 5-HT1A receptor. This document summarizes their quantitative pharmacological parameters, details the experimental protocols used to derive this data, and visualizes key pathways and workflows to aid in research and development.
Quantitative Comparison of 5-HT1A Receptor Activity
The following table summarizes the key in vitro pharmacological parameters for F-13714 and buspirone at the 5-HT1A receptor. These parameters—binding affinity (Ki), efficacy (Emax), and potency (EC50)—are critical for understanding the interaction of these compounds with their target. Data has been compiled from multiple sources to provide a comprehensive overview.
| Parameter | F-13714 | Buspirone | Reference Compound (Serotonin) |
| Binding Affinity (Ki) | <0.1 nM[1] | 3.1 - 891.25 nM[2] | ~1-10 nM |
| Efficacy (Emax) | Full Agonist[3] | Partial Agonist[3] | Full Agonist |
| Potency (EC50) | Not explicitly found in direct comparison | 15 - 186 nM[2] | ~1-10 nM |
| In Vivo Potency (ED50) | ~0.014 mg/kg[3] | ~0.75 mg/kg[3] | Not Applicable |
Note: The wide range in reported values for buspirone reflects the variability across different experimental setups and assays. F-13714 consistently demonstrates significantly higher affinity and in vivo potency.
Visualizing the 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the 5-HT1A receptor activity of F-13714 and buspirone.
Radioligand Binding Assay ([³H]8-OH-DPAT)
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand, [³H]8-OH-DPAT.
1. Membrane Preparation:
-
Tissues (e.g., rat hippocampus or cells expressing the human 5-HT1A receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
2. Binding Reaction:
-
In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound (F-13714 or buspirone).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature or 30°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing information on the efficacy (Emax) and potency (EC50) of an agonist.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from tissues or cells expressing the 5-HT1A receptor are prepared.
2. Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), varying concentrations of the agonist (F-13714 or buspirone), and a constant concentration of [³⁵S]GTPγS.
-
The incubation is typically carried out for 60 minutes at 30°C.
3. Separation and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
4. Data Analysis:
-
The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding relative to a reference full agonist) are determined from the resulting dose-response curve.
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
On the day of the assay, cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (F-13714 or buspirone).
2. Cell Lysis and cAMP Detection:
-
After a defined incubation period (e.g., 30 minutes), the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen.[4][5]
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the cell lysates is determined by interpolating from the standard curve.
-
The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 and Emax for each compound.
Conclusion
The experimental data clearly delineates the pharmacological profiles of F-13714 and buspirone at the 5-HT1A receptor. F-13714 is a highly potent and efficacious full agonist, suggesting its potential for robust therapeutic effects where maximal receptor activation is desired. In contrast, buspirone's partial agonism provides a more modulated effect, which can be advantageous in minimizing certain side effects associated with full agonism. The choice between these compounds for research or therapeutic development will depend on the desired level of 5-HT1A receptor stimulation and the specific application. The provided experimental protocols offer a foundation for the consistent and reliable in vitro characterization of these and other 5-HT1A receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of F-13714 and 8-OH-DPAT: Potency and Efficacy at the 5-HT1A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of two key 5-HT1A receptor agonists: F-13714 and the prototypical agent, 8-OH-DPAT. This document synthesizes experimental data to illuminate the distinct profiles of these compounds, focusing on their potency, efficacy, and underlying signaling mechanisms.
F-13714 is distinguished as a high-efficacy agonist with a notable antidepressant potential, a characteristic linked to its high intrinsic activity at 5-HT1A receptors.[1] In contrast, 8-OH-DPAT is a well-established potent and selective 5-HT1A agonist, widely utilized as a standard in research.[2][3] A key differentiator lies in their functional selectivity, or "biased agonism." F-13714 exhibits a preferential activity for presynaptic 5-HT1A autoreceptors located in the raphe nuclei, whereas another biased agonist, NLX-101 (also known as F15599), preferentially targets postsynaptic 5-HT1A heteroreceptors in cortical regions.[4][5][6][7][8] This nuanced activity of F-13714 contrasts with the less biased profile of 8-OH-DPAT.
Quantitative Comparison of Potency and Efficacy
The following tables summarize the key quantitative parameters for F-13714 and 8-OH-DPAT, providing a clear comparison of their binding affinity, functional potency, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Parameter | Value | Receptor/Assay System | Reference |
| F-13714 | Intrinsic Activity | High-positive | In vitro assays | [1] |
| ED50 (Drug Discrimination) | ~0.014 mg/kg | Rat, substitution for 8-OH-DPAT | [4] | |
| 8-OH-DPAT | pIC50 | 8.19 | 5-HT1A Receptor | [2][3] |
| Ki | 466 nM | 5-HT7 Receptor | [2] | |
| EC50 ([35S]GTPγS binding) | 260 nM | Human cloned 5-HT1A receptor in CHO cells | [2] | |
| pKi | 8.8 | [3H]8-OH-DPAT labeled 5-HT1A sites in bovine hippocampus | [9] | |
| pEC50 ([35S]GTPγS binding) | 7.49 | Human 5-HT1A receptor in C6 cells | [9] | |
| EC50 (cAMP accumulation) | 6.4 +/- 3.4 nM | 5-HT4-like receptor in bovine pulmonary artery smooth muscle cells | [10] | |
| ED50 (Drug Discrimination) | 0.06 mg/kg | Rat, substitution for 8-OH-DPAT | [4] |
Table 2: In Vivo Behavioral Effects
| Compound | Behavioral Assay | Effective Dose | Species | Reference |
| F-13714 | Forced Swim Test (antidepressant-like) | 2 and 4 mg/kg p.o. | Mouse | [5] |
| Novel Object Recognition (memory impairment) | 4-16 mg/kg | Mouse | [5] | |
| Elevated Plus-Maze (anxiolytic-like) | MED: 2.5 mg/kg p.o. | Rat | [11] | |
| Forced Swim Test (antidepressant-like) | MED: 0.63 mg/kg p.o. | Rat | [11] | |
| 8-OH-DPAT | Drug Discrimination (substitution) | 0.01 and 0.05 mg/kg i.p. | Rat | [4] |
| Elevated Plus-Maze (anxiolytic-like) | MED: 1.25 mg/kg s.c. | Rat | [11] | |
| Forced Swim Test (antidepressant-like) | MED: 0.16 mg/kg s.c. | Rat | [11] | |
| Formalin Test (analgesia) | 0.01-2.5 mg/kg s.c. | Rat | [12] |
Signaling Pathways
Activation of the 5-HT1A receptor by agonists such as F-13714 and 8-OH-DPAT initiates a cascade of intracellular signaling events. These receptors are classically coupled to inhibitory G-proteins (Gi/o).[13][14] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][16] Additionally, the Gβγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces its excitability.[14][16][17]
Beyond the canonical pathway, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[14][15] This activation is often mediated by the Gβγ subunits and can involve upstream signaling molecules like PI3K and Ras.[13][15] Interestingly, the effect on ERK phosphorylation can be cell-type specific, with activation observed in hippocampal neurons and inhibition in raphe-derived cells.[17] Both F-13714 and F15599 (NLX-101) have been shown to rescue deficits in ERK1/2 phosphorylation in the cortex and hippocampus of stressed mice.[5]
Experimental Protocols
The characterization of F-13714 and 8-OH-DPAT involves a variety of in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for its receptor.
-
Objective: To measure the affinity of F-13714 and 8-OH-DPAT for the 5-HT1A receptor.
-
Receptor Source: Membranes prepared from tissues expressing 5-HT1A receptors (e.g., rat hippocampus) or cell lines transfected with the human 5-HT1A receptor (e.g., CHO or C6 cells).[2][18][19]
-
Radioligand: A tritiated ligand that binds to the receptor of interest, such as [3H]8-OH-DPAT or the antagonist [3H]WAY-100635.[9][19][20]
-
Procedure (Competition Binding):
-
A fixed concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (F-13714 or 8-OH-DPAT) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled 8-OH-DPAT).[19]
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, thus determining its potency (EC50) and efficacy (intrinsic activity).
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, which is an early event in the signaling cascade.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Procedure: Receptor membranes are incubated with the agonist, GDP, and [35S]GTPγS. The amount of bound [35S]GTPγS is measured, reflecting the degree of G-protein activation. This method can effectively differentiate between full agonists, partial agonists, and antagonists.[21][22]
-
-
cAMP Accumulation Assay: This assay measures the downstream effect of G-protein activation on the second messenger, cAMP.
-
Principle: Since 5-HT1A receptors are coupled to Gi, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Assays often involve stimulating cAMP production with forskolin (B1673556) and then measuring the inhibitory effect of the agonist.
-
Procedure: Cells expressing 5-HT1A receptors are treated with forskolin to stimulate adenylyl cyclase. The test compound is then added, and the resulting change in intracellular cAMP concentration is measured, typically using an immunoassay.[18]
-
In Vivo Behavioral Models
Behavioral assays in animals are crucial for assessing the physiological and potential therapeutic effects of a compound.
-
Forced Swim Test (FST): A common model to assess antidepressant-like activity.
-
Drug Discrimination: This procedure assesses the interoceptive (subjective) effects of a drug.
-
Procedure: Animals are trained to press one of two levers to receive a reward, depending on whether they have been administered a specific drug (e.g., 8-OH-DPAT) or a vehicle. Once trained, other compounds can be tested to see if they "substitute" for the training drug, indicating similar subjective effects.[4][6][7]
-
Conclusion
F-13714 and 8-OH-DPAT are both potent 5-HT1A receptor agonists, but they exhibit distinct pharmacological profiles. F-13714 is a high-efficacy agonist with a demonstrated bias towards presynaptic 5-HT1A autoreceptors, a property that may contribute to its significant antidepressant-like effects.[1][4][6] 8-OH-DPAT, the prototypical full agonist, remains an invaluable tool for 5-HT1A receptor research, though it also interacts with other receptors like 5-HT7.[2][23] The choice between these compounds for research or therapeutic development will depend on the specific application and the desired targeting of pre- versus post-synaptic receptor populations and their associated signaling pathways. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel 5-HT1A receptor ligands.
References
- 1. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Jagiellonian University Repository [ruj.uj.edu.pl]
- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. repository.lsu.edu [repository.lsu.edu]
- 19. benchchem.com [benchchem.com]
- 20. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
Unveiling the Presynaptic Selectivity of F 13714: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals validating the preferential action of F 13714 on presynaptic 5-HT1A autoreceptors. This report contrasts this compound with other key 5-HT1A receptor agonists, presenting supporting in vitro and in vivo data, detailed experimental methodologies, and visual representations of key pathways and workflows.
This compound has emerged as a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, distinguished by its preferential activity at presynaptic autoreceptors located in the raphe nuclei.[1][2] This biased agonism presents a significant advantage in the development of targeted therapeutics for neuropsychiatric disorders, offering the potential for enhanced efficacy and a more favorable side-effect profile. This guide provides a detailed comparison of this compound with other 5-HT1A receptor ligands, substantiating its presynaptic selectivity through a review of key experimental data.
Comparative Binding Affinity and Functional Potency
The initial characterization of a novel compound's receptor interaction involves determining its binding affinity (Ki) and functional potency (EC50 or ED50). This compound demonstrates very high affinity for the 5-HT1A receptor, with Ki values typically in the sub-nanomolar range.[3][4] When compared to other agonists, its distinct profile becomes evident in functional assays that differentiate between presynaptic and postsynaptic receptor activation.
| Compound | Binding Affinity (Ki) for 5-HT1A Receptors (nM) | Presynaptic Activity Marker (Hypothermia ED50, mg/kg) | Postsynaptic Activity Marker (e.g., Antidepressant-like effect, FST MED, mg/kg) | Primary Selectivity |
| This compound | ~0.1[4] | Potent (e.g., 8-fold more potent than F15599)[1] | 2-4[5] | Presynaptic[1][2] |
| F15599 (NLX-101) | ~3.4[4] | Less potent than this compound[1] | 2-16[5] | Postsynaptic[1][6] |
| 8-OH-DPAT | ~0.66[7] | 0.16 (s.c.)[8] | 0.16 (s.c.)[8] | Non-selective |
| Buspirone (B1668070) | Variable | Less potent | Inactive in some models[8] | Partial Agonist |
FST: Forced Swim Test; MED: Minimal Effective Dose. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Validation of Presynaptic Selectivity
The preferential activity of this compound at presynaptic 5-HT1A autoreceptors is demonstrated through a combination of in vitro and in vivo experiments.
In Vitro Assays: Gauging Functional Bias
While radioligand binding assays confirm high affinity, they do not delineate functional selectivity. Techniques such as GTPγS binding assays and measurement of downstream signaling molecules like phosphorylated extracellular signal-regulated kinase (p-ERK) are employed to probe the functional consequences of receptor activation. This compound and the postsynaptic-preferring agonist F15599 (NLX-101) exhibit distinct profiles in these assays, with F15599 showing a marked bias for ERK phosphorylation, a pathway more prominently associated with postsynaptic 5-HT1A receptor signaling in certain brain regions.[3]
In Vivo Models: Translating Molecular Action to Physiological Response
Hypothermia Induction: A key in vivo indicator of presynaptic 5-HT1A receptor activation is the induction of hypothermia in rodents.[1] Agonist stimulation of 5-HT1A autoreceptors in the raphe nuclei leads to a decrease in serotonin release and a subsequent drop in body temperature. Studies consistently show that this compound is significantly more potent in inducing hypothermia compared to postsynaptic-selective agonists like F15599.[1] For instance, this compound has been shown to be 8-fold more potent than F15599 in causing a reduction in body temperature in mice.[1] This effect of this compound is reversible by the selective 5-HT1A receptor antagonist WAY-100635, confirming its mediation through this receptor.[1]
Drug Discrimination Studies: Drug discrimination paradigms in animals are a powerful tool to assess the subjective in vivo effects of compounds. In rats trained to discriminate the non-selective 5-HT1A agonist 8-OH-DPAT from saline, this compound fully and potently substitutes for the 8-OH-DPAT cue at very low doses (ED50 around 0.014 mg/kg).[2][6] In contrast, the postsynaptic-selective agonist F15599 (NLX-101) only achieves full substitution at much higher doses.[2][6] This suggests that the discriminative stimulus effects of the training dose of 8-OH-DPAT are primarily mediated by presynaptic 5-HT1A receptors, and that this compound effectively targets this same receptor population.[2][6]
Behavioral Models of Antidepressant Activity: The forced swim test (FST) is a widely used screening tool for potential antidepressant drugs. Both this compound and F15599 exhibit antidepressant-like effects in the FST by reducing immobility time.[5] However, F15599 is often effective over a wider dose range, which may be attributed to its preferential activation of postsynaptic 5-HT1A receptors in cortical regions, a key target for antidepressant action.[5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Differentiated signaling of this compound and F15599.
Caption: Experimental workflow for the hypothermia assay.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the 5-HT1A receptor.
Materials:
-
Receptor Source: Rat hippocampal membranes or cells expressing cloned human 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Test Compounds: this compound, F15599, 8-OH-DPAT, buspirone at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound in a final volume of 250 µL. For total binding, no test compound is added. For non-specific binding, 10 µM 5-HT is added.
-
Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Hypothermia Assay in Mice
Objective: To assess the in vivo functional activity of this compound at presynaptic 5-HT1A autoreceptors.
Materials:
-
Animals: Male mice (e.g., C57BL/6).
-
Test Compounds: this compound and comparator compounds dissolved in an appropriate vehicle (e.g., saline).
-
Instrumentation: Digital rectal thermometer.
Procedure:
-
Acclimation: House mice in a temperature-controlled environment (e.g., 21-23°C) with a 12-hour light/dark cycle for at least one week before the experiment. Allow mice to acclimate to the testing room for at least 1 hour on the day of the experiment.
-
Baseline Temperature: Gently restrain each mouse and measure its baseline rectal temperature.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Temperature Monitoring: Measure rectal temperature at fixed time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: For each time point, calculate the change in body temperature from the baseline for each animal. Compare the temperature changes between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Conclusion
The collective evidence from in vitro functional assays and in vivo pharmacological studies robustly supports the characterization of this compound as a selective agonist of presynaptic 5-HT1A autoreceptors. Its high potency in preclinical models indicative of presynaptic activation, such as the induction of hypothermia and its substitution for the 8-OH-DPAT discriminative cue, clearly distinguishes it from postsynaptic-preferring agonists like F15599. This unique pharmacological profile makes this compound a valuable research tool for elucidating the role of presynaptic 5-HT1A receptors in health and disease and a promising lead for the development of novel, targeted therapies for a range of central nervous system disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. The 5-HT1A Receptor and the Stimulus Effects of LSD in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT1A receptor-mediated hypothermia in mice: absence of spare receptors and rapid induction of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of F-13714 and F-15599 on Memory: A Comparative Guide
Introduction
F-13714 and F-15599 (also known as NLX-101) are two selective and high-efficacy agonists for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Despite their structural similarities, they exhibit distinct pharmacological profiles due to a phenomenon known as "biased agonism." This functional selectivity leads to differential activation of 5-HT1A receptor populations, resulting in divergent effects on cognitive functions, particularly memory. F-15599 preferentially activates postsynaptic 5-HT1A receptors in cortical regions, whereas F-13714 shows a preference for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[3][4][5] This guide provides an objective comparison of their effects on memory, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The differential effects of F-13714 and F-15599 on memory stem from their biased agonism. 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the prefrontal cortex and hippocampus.
-
F-15599 preferentially targets postsynaptic 5-HT1A heteroreceptors .[1][6][7] Activation of these receptors in the prefrontal cortex is associated with increased dopamine (B1211576) release and procognitive effects.[6][7]
-
F-13714 preferentially targets presynaptic 5-HT1A autoreceptors in the raphe nuclei.[3][4][5] Activation of these autoreceptors provides negative feedback, inhibiting the firing of serotonin neurons and reducing overall serotonin release.
This regional selectivity is a key determinant of their contrasting cognitive profiles.[6]
Comparative Effects on Memory Performance
Experimental data consistently demonstrates that F-15599 has a more favorable profile for memory and cognition compared to F-13714.
-
F-15599 has been shown to have procognitive or neutral effects on memory. In a spatial memory task known as the object pattern separation (OPS) task, F-15599 improved performance, suggesting an enhancement of the ability to distinguish between similar inputs.[8] Furthermore, F-15599 did not impair long-term memory consolidation in the novel object recognition (NOR) test at any tested dose.[3][9] It also effectively reverses memory deficits induced by the NMDA receptor antagonist phencyclidine (PCP), a common model for cognitive impairment in schizophrenia.[6][10]
-
F-13714 , in contrast, often impairs memory. In the OPS task, F-13714 decreased pattern separation performance.[8] In the NOR test, higher doses of F-13714 were found to disrupt long-term memory consolidation.[3][9][11] Additionally, F-13714 was either inactive or worsened basal performance in PCP-induced deficit models and was more disruptive than F-15599 in tasks assessing attention and working memory.[10]
Data Presentation
The following tables summarize the quantitative data from key comparative studies.
Table 1: Differential Effects on Memory Models
| Memory Model | Compound | Dose (mg/kg) | Route | Effect on Memory |
| Object Pattern Separation | F-15599 | 0.04 | i.p. | Improved pattern separation[8] |
| F-13714 | 0.0025 | i.p. | Impaired pattern separation | |
| Novel Object Recognition | F-15599 | up to 16 | p.o. | No disruption of memory consolidation[3][9][11] |
| F-13714 | 4 - 16 | p.o. | Impaired memory consolidation[3][9][11] | |
| PCP-Induced Deficit (Hole-board) | F-15599 | 0.16 | i.p. | Attenuated working & reference memory deficit[10] |
| F-13714 | 0.04 | i.p. | Inactive against PCP-induced deficit[12][10] | |
| PCP-Induced Deficit (Reversal Learning) | F-15599 | 0.16 | i.p. | Attenuated cognitive flexibility deficit[12][10] |
| F-13714 | 0.04 | i.p. | Inactive against PCP-induced deficit[12][10] |
Table 2: Neurochemical Effects Related to Receptor Selectivity
| Effect | Compound | Effective Dose (ED50) | Route | Receptor Population |
| ↑ Dopamine in mPFC | F-15599 | 30 µg/kg | i.p. | Postsynaptic 5-HT1A[6] |
| ↓ 5-HT Release in Hippocampus | F-15599 | 240 µg/kg | i.p. | Presynaptic 5-HT1A[6] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This task assesses long-term recognition memory in rodents.
-
Habituation: Mice are individually habituated to an empty, open-field arena for a short period on consecutive days.
-
Training (T1): Each mouse is placed in the arena containing two identical objects and is allowed to explore for a set time (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 24 hours) to assess long-term memory.
-
Testing (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.
Object Pattern Separation (OPS) Task
This task assesses the ability to distinguish between two closely located spatial positions.
-
Habituation: Rats are habituated to an open-field arena containing specific wall cues.
-
Training (T1): Two identical objects are placed in the arena in specific locations. Rats are allowed to explore for 3 minutes.
-
Retention Interval: A short inter-trial interval (e.g., 5 minutes) follows.
-
Testing (T2): One of the objects is slightly displaced to a new, nearby location. The rat is returned to the arena for 3 minutes.
-
Data Analysis: A discrimination index (d2) is calculated based on the exploration times of the displaced and non-displaced objects. A higher d2 index indicates better pattern separation.[5]
Signaling Pathways and Molecular Correlates
The divergent effects of F-15599 and F-13714 are also reflected at the level of intracellular signaling.
-
ERK1/2 Phosphorylation: Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is linked to memory-enhancing effects. F-15599 potently activates ERK1/2 phosphorylation in the prefrontal cortex.[7][9] Both F-15599 and F-13714 have been shown to rescue deficits in cortical and hippocampal p-ERK1/2 levels in a mouse model of depression.[3][11]
-
G-Protein Coupling: F-15599 exhibits functional selectivity for G-protein subtypes, more potently stimulating Gαi over Gαo subunits.[2][7] This biased signaling may underlie its preferential activation of specific downstream pathways like ERK1/2, while having less effect on others, such as adenylyl cyclase inhibition, which has been linked to cognitive deficits.[9]
Conclusion
The available evidence clearly indicates that F-13714 and F-15599 have differential, and often opposing, effects on memory.
-
F-15599 , through its preferential activation of postsynaptic 5-HT1A receptors and downstream signaling pathways like ERK1/2, demonstrates a procognitive profile. It improves performance in demanding cognitive tasks like pattern separation and ameliorates induced memory deficits without impairing basal memory function.[9]
-
F-13714 , conversely, is associated with memory impairment, particularly at higher doses.[3][9] Its preferential action on presynaptic 5-HT1A autoreceptors, leading to reduced serotonergic tone, likely underlies its detrimental effects on cognitive tasks.[5]
These findings underscore the critical importance of receptor localization and biased agonism in determining the therapeutic potential of 5-HT1A receptor agonists. The distinct profile of F-15599 suggests that selectively targeting postsynaptic 5-HT1A receptors is a promising strategy for developing novel treatments for cognitive deficits observed in psychiatric and neurological disorders such as schizophrenia and depression.[6][12]
References
- 1. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F-15599 - Wikipedia [en.wikipedia.org]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists. - Neurolixis [neurolixis.com]
- 11. researchgate.net [researchgate.net]
- 12. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of F-13714 and Traditional SSRIs for Drug Development Professionals
A detailed examination of the pharmacological and preclinical profiles of the novel 5-HT1A receptor agonist F-13714 versus established Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), providing key data for researchers in psychopharmacology and CNS drug development.
This guide offers a comprehensive comparison of F-13714, a selective 5-HT1A receptor biased agonist, and traditional SSRIs, the first-line treatment for major depressive disorder and other psychiatric conditions. By presenting a side-by-side analysis of their mechanisms of action, receptor binding profiles, and preclinical efficacy, this document aims to provide researchers, scientists, and drug development professionals with the critical information needed to evaluate their distinct therapeutic potentials.
Executive Summary
F-13714 represents a novel approach to antidepressant therapy by selectively targeting 5-HT1A autoreceptors, which is hypothesized to lead to a more rapid onset of action compared to traditional SSRIs. While SSRIs work by blocking the reuptake of serotonin, thereby increasing its synaptic availability, F-13714 acts as a high-efficacy agonist at presynaptic 5-HT1A receptors, a mechanism that may offer a different and potentially faster therapeutic effect. Preclinical data suggests F-13714 has potent antidepressant-like effects in animal models. However, it also shows a potential for cognitive impairment at higher doses, a side effect not typically associated with the primary mechanism of SSRIs.
Mechanism of Action
F-13714: A Biased 5-HT1A Receptor Agonist
F-13714 is a selective and high-efficacy "biased" agonist that preferentially targets presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3][4][5] By activating these autoreceptors, F-13714 is thought to rapidly reduce the firing rate of serotonin neurons, leading to a potent and potentially fast-acting antidepressant effect.[1][3] This biased agonism suggests that F-13714 may have a more targeted and distinct pharmacological profile compared to non-selective 5-HT1A agonists.
Traditional SSRIs: Serotonin Reuptake Inhibition
Traditional SSRIs, such as fluoxetine, sertraline, paroxetine (B1678475), and escitalopram, exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT).[6][7] This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6] The therapeutic onset of SSRIs is typically delayed, often taking 2 to 4 weeks to manifest, which is thought to be due to the time required for downstream neuroadaptive changes to occur.[7]
Data Presentation: Comparative Analysis
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of F-13714 and several traditional SSRIs for their primary targets and selected off-targets. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) |
| F-13714 | 5-HT1A | ~0.1 (estimated pKi > 10)[8] | SERT, NET, DAT | >1000 (>1000-fold selectivity)[9] |
| Paroxetine | SERT | 0.07 - 0.2 [7] | NET | 40 - 85[7] |
| Muscarinic M1 | Weak affinity | |||
| Fluoxetine (R-enantiomer) | SERT | 1.4 [2] | 5-HT2C | 64[2] |
| Sertraline | SERT | 0.2 - 2.6 | DAT | Moderate affinity |
| Sigma-1 | High affinity | |||
| Escitalopram | SERT | 1.1 [2] | NET | Very low affinity |
Note: Data for F-13714's off-target affinities are presented as a general selectivity profile due to the lack of specific Ki values in the available literature. Data for SSRIs are compiled from various sources and may vary depending on the experimental conditions.
Preclinical Efficacy: Forced Swim Test (FST)
The Forced Swim Test is a standard preclinical model used to assess antidepressant-like activity. The table below presents effective doses of F-13714 and traditional SSRIs in reducing immobility time in the mouse FST.
| Compound | Species | Route of Admin. | Effective Dose (mg/kg) | Maximal Effect (% reduction in immobility) |
| F-13714 | Mouse | p.o. | 2 and 4 [7] | ~30% [7] |
| Fluoxetine | Mouse | i.p. | 10 - 20 | Variable |
| Sertraline | Mouse | i.p. | 5 - 20 | Variable |
| Paroxetine | Mouse | i.p. | 5 - 20 | Variable |
| Escitalopram | Rat | s.c. | 5 - 20 | Variable |
Note: Direct comparison of ED50 values is challenging as the data is collated from studies with different experimental designs. The provided dose ranges for SSRIs represent commonly reported effective doses.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Comparative signaling pathways of F-13714 and traditional SSRIs.
Experimental Workflow: Forced Swim Test
Figure 2: A typical workflow for the Forced Swim Test.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is for a competitive binding assay to determine the affinity of a test compound (e.g., F-13714) for the 5-HT1A receptor.
-
Materials:
-
Membrane preparation from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test compound (F-13714) at various concentrations.
-
96-well plates, filter mats, and a scintillation counter.
-
-
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11]
-
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is for a competitive binding assay to determine the affinity of a test compound (e.g., an SSRI) for SERT.
-
Materials:
-
Membrane preparation from cells expressing human SERT or from rat brain tissue.
-
Radioligand: [³H]Citalopram or another suitable SERT radioligand.
-
Non-specific binding control: 10 µM Paroxetine or another high-affinity SERT inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound (SSRI) at various concentrations.
-
96-well plates, filter mats, and a scintillation counter.
-
-
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer, or non-specific binding control.
-
Add the membrane preparation to start the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a filter pre-soaked in polyethyleneimine, followed by washing with ice-cold buffer.
-
Dry the filters and measure radioactivity.
-
Calculate specific binding, IC₅₀, and Ki values as described for the 5-HT1A assay.[3][6]
-
Forced Swim Test (FST) in Mice
This protocol describes a common procedure for the FST in mice to evaluate antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer the test compound (F-13714 or an SSRI) or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera for later analysis.
-
After the 6 minutes, remove the mouse, dry it, and return it to its home cage.
-
A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility times between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[12][13]
-
Conclusion
F-13714 and traditional SSRIs represent two distinct pharmacological strategies for the treatment of depression. While SSRIs have a long-standing clinical history and a well-understood, albeit slow-acting, mechanism, F-13714's targeted action on 5-HT1A autoreceptors offers the potential for a more rapid therapeutic response. The preclinical data presented in this guide highlight the potent antidepressant-like effects of F-13714, but also underscore the need for further investigation into its side-effect profile, particularly concerning cognitive function. For drug development professionals, the choice between pursuing a novel mechanism like that of F-13714 and refining existing therapeutic classes like SSRIs will depend on a careful evaluation of the potential for improved efficacy and safety profiles. This comparative analysis provides a foundational dataset to inform such strategic decisions.
References
- 1. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences between mice strains in response to paroxetine in the forced swimming test: involvement of serotonergic or noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of F 13714 and Other Biased Agonists at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of central nervous system (CNS) disorders, has been the focus of extensive drug development efforts. The emergence of "biased agonism," a phenomenon where a ligand preferentially activates specific downstream signaling pathways of a receptor, has opened new avenues for designing more effective and safer therapeutics. This guide provides a detailed comparison of the efficacy of F 13714, a notable 5-HT1A biased agonist, with other compounds exhibiting functional selectivity, such as F15599 (also known as NLX-101).
Introduction to Biased Agonism at 5-HT1A Receptors
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to various intracellular signaling cascades. These receptors are expressed both as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors in various brain regions, including the cortex and hippocampus.[1][2] Activation of these different receptor populations can lead to distinct physiological and behavioral outcomes. Biased agonists are compounds that selectively engage specific signaling pathways, potentially offering a more targeted therapeutic approach with fewer side effects compared to non-biased agonists.[1][3][4] F13714 and F15599 are two such biased agonists that exhibit distinct profiles at the 5-HT1A receptor. F13714 preferentially activates presynaptic 5-HT1A autoreceptors in the raphe nuclei, while F15599 (NLX-101) shows a preference for postsynaptic 5-HT1A receptors in cortical regions.[2][5][6][7]
Comparative Efficacy in Preclinical Models
The differential receptor activation profiles of this compound and F15599 translate into distinct pharmacological effects in various animal models of depression, anxiety, and cognition.
Antidepressant-like Activity
In the forced swim test (FST), a common behavioral assay for screening antidepressant potential, both this compound and F15599 have demonstrated efficacy. However, F15599 appears to have a wider effective dose range.[6][8]
| Compound | Animal Model | Test | Efficacy | Minimal Effective Dose (MED) / ED50 | Reference |
| This compound | Mouse | Forced Swim Test | Reduced immobility time | 2 and 4 mg/kg (p.o.) | [6][8] |
| Rat | Forced Swim Test | Abolished immobility | 0.63 mg/kg (p.o.) | [9] | |
| F15599 (NLX-101) | Mouse | Forced Swim Test | Reduced immobility time over a wider dose-range than this compound | 2 to 16 mg/kg (p.o.) | [6][8] |
| Rat | Forced Swim Test | Abolished immobility | 0.63 mg/kg (p.o.) | [9] | |
| 8-OH-DPAT | Rat | Forced Swim Test | Abolished immobility | 0.16 mg/kg (s.c.) | [9] |
| Buspirone | Rat | Forced Swim Test | Not active | - | [9] |
Anxiolytic-like Activity
In models of anxiety, such as the elevated plus-maze (EPM), both this compound and F15599 have shown anxiolytic effects.
| Compound | Animal Model | Test | Efficacy | Minimal Effective Dose (MED) | Reference |
| This compound | Rat | Elevated Plus-Maze | Increased time spent in open arms | 2.5 mg/kg (p.o.) | [9] |
| F15599 (NLX-101) | Rat | Elevated Plus-Maze | Increased time spent in open arms | 5 mg/kg (p.o.) | [9] |
| 8-OH-DPAT | Rat | Elevated Plus-Maze | Increased time spent in open arms | 1.25 mg/kg (s.c.) | [9] |
| Buspirone | Rat | Elevated Plus-Maze | Not significantly active | - | [9] |
Cognitive Effects
The distinct receptor preferences of these compounds also impact cognitive functions. F15599, with its preferential activation of postsynaptic receptors, has been shown to improve spatial pattern separation, a measure of cognitive function. In contrast, this compound has been observed to impair performance in this task, likely due to its primary action on raphe autoreceptors.[10]
Signaling Pathways and Mechanism of Action
The biased agonism of this compound and F15599 is rooted in their differential activation of downstream signaling cascades. While both are 5-HT1A receptor agonists, their distinct structural conformations upon binding to the receptor lead to the recruitment of different G proteins and subsequent signaling effectors. F15599 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK1/2) in the frontal cortex, a pathway implicated in its antidepressant-like effects.[2][11][12]
Caption: General signaling cascade of the 5-HT1A receptor.
The preferential activation of distinct G-protein subtypes by biased agonists leads to divergent downstream effects.
Caption: Differential pathways of this compound and F15599.
Experimental Protocols
The following are summaries of the methodologies used in the preclinical studies cited in this guide.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity in rodents.
References
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of F-13714 and F-15599: Biased 5-HT1A Receptor Agonists in Rat Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological profiles and in-vivo effects of two selective 5-HT1A receptor biased agonists, F-13714 and F-15599, based on head-to-head studies in rats. This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to facilitate an objective evaluation of these compounds.
F-13714 and F-15599 are two structurally related compounds that exhibit biased agonism at the serotonin (B10506) 1A (5-HT1A) receptor, meaning they differentially activate specific downstream signaling pathways.[1][2] This functional selectivity leads to distinct pharmacological profiles, with F-13714 preferentially activating presynaptic 5-HT1A autoreceptors in the raphe nuclei, and F-15599 showing a preference for postsynaptic 5-HT1A heteroreceptors in cortical regions.[3][4][5] This divergence in their mechanism of action results in notably different behavioral and neurochemical outcomes in rodent studies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various comparative studies of F-13714 and F-15599 in rats, highlighting their potency and efficacy in different experimental paradigms.
Table 1: In-Vitro Receptor Binding and Functional Activity
| Parameter | F-13714 | F-15599 | Reference |
| Receptor Affinity (pKi) | |||
| Rat 5-HT1A | ~10.0 | ~8.5 | [4] |
| Human 5-HT1A | ~10.3 | ~8.5 | [4] |
| G-Protein Activation ([35S]GTPγS binding) | |||
| Frontal Cortex vs. Raphe Potency | Less Potent in Cortex | More Potent in Cortex | [4] |
| Gαi vs. Gαo Activation | - | Preferentially activates Gαi | [2][4] |
| ERK1/2 Phosphorylation | Weak Inducer | Potent Inducer | [4] |
Table 2: In-Vivo Neurochemical Effects
| Parameter | F-13714 | F-15599 | Reference |
| Dopamine (B1211576) Release in mPFC (ED50) | Higher doses required | 30 µg/kg i.p. | [6] |
| Hippocampal 5-HT Release Suppression (ED50) | More Potent | 240 µg/kg i.p. | [6] |
| Striatal Dopamine Levels (in hemi-parkinsonian rats) | Blunts L-DOPA-induced increase (0.04 & 0.16 mg/kg i.p.) | Blunts L-DOPA-induced increase (0.16 & 0.64 mg/kg i.p.) | [7] |
| Striatal Serotonin Levels | Profoundly Reduced | Profoundly Reduced | [7] |
Table 3: Behavioral Effects in Rats
| Behavioral Model | F-13714 | F-15599 | Reference |
| Forced Swim Test (Antidepressant-like) | Reduced immobility (MED: 0.63 mg/kg p.o.) | Reduced immobility (MED: 0.63 mg/kg p.o.) | [8] |
| Elevated Plus Maze (Anxiolytic-like) | Increased open arm time (MED: 2.5 mg/kg p.o.) | Increased open arm time (MED: 5 mg/kg p.o.) | [8] |
| Object Pattern Separation (Cognition) | Decreased performance (0.0025 mg/kg i.p.) | Increased performance (0.04 mg/kg i.p.) | [3] |
| Resident-Intruder Test (Anti-aggressive) | Potent anti-aggressive effect (ID50: 0.0059 mg/kg i.p.) | Potent anti-aggressive effect (ID50: 0.095 mg/kg i.p.) | [9] |
| Serotonergic Behaviors | Robustly elicited | Elicited only lower-lip retraction | [8] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Object Pattern Separation (OPS) Task
-
Animals: Male Wistar rats.[3]
-
Apparatus: A circular arena with two identical objects.
-
Procedure: The task consists of two trials (T1 and T2) separated by an inter-trial interval. In T1, rats are allowed to explore the two identical objects in a specific spatial configuration. In T2, one of the objects is moved to a new location. The ability of the rat to discriminate between the familiar and the novel object location is measured.
-
Drug Administration: F-13714 (0.000625, 0.0025, 0.01, 0.04 mg/kg) or F-15599 (0.0025, 0.01, 0.04, 0.16 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before T1. The 5-HT1A antagonist WAY-100635 (0.63 mg/kg, s.c.) was administered 15 minutes before the agonist.[3]
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Rats are placed in the water-filled cylinder for a predetermined period. The duration of immobility, taken as an indicator of depressive-like behavior, is recorded.
-
Drug Administration: F-13714 and F-15599 were administered orally (p.o.) at various doses.[8][10][11]
In-Vivo Microdialysis
-
Animals: Male Sprague-Dawley rats.[7]
-
Procedure: Microdialysis probes were implanted in the striatum of hemi-parkinsonian rats (induced by unilateral 6-OHDA lesion of the medial forebrain bundle). Dialysate samples were collected to measure extracellular levels of dopamine and serotonin.
-
Drug Administration: F-13714 (0.04 and 0.16 mg/kg i.p.) or F-15599 (0.16 and 0.64 mg/kg i.p.) was administered, followed by L-DOPA (2 mg/kg).[7]
Resident-Intruder Aggression Test
-
Animals: Male wild-type Groningen (WTG) rats.[9]
-
Procedure: An intruder rat is introduced into the home cage of a resident rat, and aggressive behaviors of the resident are recorded.
-
Drug Administration: F-13714 and F-15599 were administered intraperitoneally (i.p.) at various doses.[9]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the actions of F-13714 and F-15599.
Caption: Differential Signaling of F-13714 and F-15599
Caption: Object Pattern Separation Workflow
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F-15599 - Wikipedia [en.wikipedia.org]
- 3. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-aggressive effects of the selective high-efficacy ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in male WTG rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unraveling the Potency Puzzle: Why F-13714 Outperforms Buspirone in Preclinical Assays
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of serotonergic drug discovery, the quest for more potent and selective 5-HT1A receptor agonists is paramount for developing improved therapeutics for anxiety, depression, and other CNS disorders. This guide provides an in-depth comparison of two significant 5-HT1A receptor agonists: F-13714, a novel biased agonist, and buspirone (B1668070), a clinically established anxiolytic. Through a detailed examination of their pharmacological profiles, supported by experimental data, we elucidate the key factors contributing to the superior potency of F-13714 in various preclinical models.
At a Glance: Key Pharmacological Distinctions
F-13714 and buspirone, while both targeting the 5-HT1A receptor, exhibit fundamental differences in their mechanism of action, intrinsic efficacy, and receptor population preference. F-13714 is characterized as a high-efficacy, full biased agonist with a pronounced preference for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2] In contrast, buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[3][4] This distinction in intrinsic activity and receptor preference is a cornerstone of F-13714's enhanced potency.
Quantitative Comparison: In Vitro and In Vivo Potency
The superior potency of F-13714 is evident in both in vitro and in vivo studies. The following tables summarize key quantitative data from comparative assays.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | F-13714 | Buspirone | Reference |
| pKi (5-HT1A Receptor) | ~9.0 | ~7.50 | [5] |
| Intrinsic Activity (cAMP assay) | 1.0 (relative to 5-HT) | 0.49 (relative to 5-HT) | [5] |
Note: Data is compiled from different sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 2: In Vivo Potency in Animal Models
| Assay | Parameter | F-13714 | Buspirone | Reference |
| Drug Discrimination (Rat) | ED₅₀ | ~0.014 mg/kg | 0.75 mg/kg | [1] |
| Anti-aggression (Rat) | ID₅₀ | 0.0059 mg/kg | Not explicitly stated, but less potent | [6][7] |
| Forced Swim Test (Mouse) | MED (Antidepressant-like effect) | 2 mg/kg (p.o.) | Ineffective in some studies | [8] |
The "How": Experimental Methodologies
To provide a comprehensive understanding of the data presented, this section details the experimental protocols for the key assays cited.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of F-13714 and buspirone for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 4 mM CaCl₂ and 0.1% ascorbic acid, is used.
-
Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [³H]WAY-100635, is used at a concentration near its Kd value.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of the unlabeled test compounds (F-13714 or buspirone).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Drug Discrimination Study (for in vivo potency)
Objective: To assess the in vivo potency of F-13714 and buspirone to produce a subjective effect similar to a known 5-HT1A agonist.
Protocol:
-
Animals: Rats are trained to discriminate the subjective effects of a known 5-HT1A agonist (e.g., 8-OH-DPAT) from saline.
-
Apparatus: A standard two-lever operant conditioning chamber is used.
-
Training: Animals are trained to press one lever after receiving the training drug and the other lever after receiving saline to receive a food reward.
-
Substitution Tests: Once the rats have learned the discrimination, they are administered various doses of the test compounds (F-13714 or buspirone) to determine the dose at which they predominantly press the drug-associated lever.
-
Data Analysis: The dose of the test compound that produces 50% drug-appropriate responding (ED₅₀) is calculated as a measure of its in vivo potency.[1]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of F-13714 and buspirone, and a typical experimental workflow.
Caption: Signaling pathway of F-13714 at presynaptic 5-HT1A autoreceptors.
Caption: Signaling pathway of buspirone at postsynaptic 5-HT1A receptors.
Caption: A generalized workflow for comparing the potency of F-13714 and buspirone.
The "Why": Deconstructing the Potency of F-13714
Several key factors contribute to the observed higher potency of F-13714 compared to buspirone in specific assays:
-
Higher Intrinsic Efficacy: F-13714 is a full agonist, meaning it can elicit a maximal response from the 5-HT1A receptor, similar to the endogenous ligand serotonin (B10506).[5] Buspirone, as a partial agonist at postsynaptic sites, produces a submaximal response even at saturating concentrations.[3][9] This higher intrinsic activity of F-13714 translates to a greater physiological effect for a given level of receptor occupancy.
-
Biased Agonism and Preferential Signaling: F-13714 exhibits biased agonism, preferentially activating certain downstream signaling pathways over others. Specifically, it has been shown to potently influence ERK phosphorylation, a pathway implicated in neuronal plasticity and antidepressant effects.[2] This targeted engagement of specific signaling cascades may contribute to its robust effects in behavioral models of depression and anxiety.
-
Preferential Action at Presynaptic Autoreceptors: F-13714 shows a high affinity and potent agonist activity at presynaptic 5-HT1A autoreceptors in the raphe nuclei.[1][2] Activation of these autoreceptors leads to a rapid and potent inhibition of serotonin neuron firing and a decrease in serotonin release in projection areas. This powerful "braking" effect on the serotonergic system is a key mechanism underlying the potent in vivo effects observed in animal models. While buspirone also acts as a full agonist at these autoreceptors, F-13714's overall pharmacological profile, including its high efficacy, appears to make this effect more pronounced at lower doses.[4]
Conclusion: Implications for Future Drug Development
The comparative analysis of F-13714 and buspirone underscores the significant advancements in our understanding of 5-HT1A receptor pharmacology. The superior potency of F-13714 in preclinical assays can be attributed to its high intrinsic efficacy, biased agonism towards specific signaling pathways like ERK phosphorylation, and its potent activation of presynaptic 5-HT1A autoreceptors. These findings highlight the potential of developing biased agonists as a strategy to create more potent and potentially more effective therapeutics with fewer side effects. For researchers and drug development professionals, the distinct profiles of F-13714 and buspirone offer valuable tools to probe the complex roles of different 5-HT1A receptor populations and their associated signaling pathways in health and disease.
References
- 1. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of F 13714: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research compounds like F 13714 is a critical component of laboratory safety and environmental responsibility. this compound, a selective 5-HT1A receptor biased agonist, is utilized in non-clinical research and, like all laboratory chemicals, requires a structured disposal plan to mitigate potential hazards. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this compound must be treated as a hazardous chemical. The following procedures provide a comprehensive framework for its safe handling and disposal.
Immediate Safety and Logistical Information
Researchers handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the compound must be treated as hazardous waste.[1][2] The following step-by-step guide ensures a safe and compliant disposal process.
-
Waste Characterization and Segregation:
-
Container Selection and Management:
-
Use Compatible Containers: Collect waste in chemically compatible, leak-proof containers with secure lids. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic compounds.[1]
-
Leave Headspace: Do not fill containers to the brim. Leave at least 10% headspace to allow for expansion.
-
Store Securely: Keep waste containers closed except when adding waste. Store them in a designated and properly labeled satellite accumulation area within the laboratory.[1]
-
-
Labeling:
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
Complete Information: The label must include the words "Hazardous Waste," the full chemical name: "this compound (3-chloro-4-fluorophenyl-(4-fluoro-4-[[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl-methanone))", and a clear indication of the hazards (e.g., "Toxic," "Handle with Care"). List all components and their approximate percentages if it is a solution.
-
-
Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash. Contact your institution's EHS department to arrange for a hazardous waste pickup.[1]
-
Provide Documentation: Be prepared to provide all available information about the compound to the EHS personnel.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[3][4]
-
Data Presentation
As no specific Safety Data Sheet for this compound was publicly available, a quantitative data table cannot be pre-populated. Researchers must consult the SDS provided by their chemical supplier. The following table structure should be used to summarize key safety and disposal data.
| Parameter | Value | Units | Source |
| Chemical Name | 3-chloro-4-fluorophenyl-(4-fluoro-4-[[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl-methanone) | N/A | Supplier SDS |
| CAS Number | Consult Supplier SDS | N/A | Supplier SDS |
| Physical State | Consult Supplier SDS | N/A | Supplier SDS |
| LD50 (Oral, Rat) | Consult Supplier SDS | mg/kg | Supplier SDS |
| Hazard Class | Consult Supplier SDS | N/A | Supplier SDS |
| Disposal Code | Consult Supplier SDS | N/A | Supplier SDS |
Experimental Protocols
Detailed methodologies for experiments involving this compound, such as those assessing its antidepressant-like properties, can be found in peer-reviewed scientific literature. These studies typically involve animal models and behavioral tests like the forced swim test. For specific protocols, researchers should refer to publications on 5-HT1A receptor biased agonists.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
